Technical Documentation Center

4-(4-Cyclopentylpiperazin-1-yl)aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Cyclopentylpiperazin-1-yl)aniline
  • CAS: 443915-55-7

Core Science & Biosynthesis

Foundational

4-(4-Cyclopentylpiperazin-1-yl)aniline CAS 443915-55-7 properties

The following technical guide provides an in-depth analysis of 4-(4-Cyclopentylpiperazin-1-yl)aniline (CAS 443915-55-7), a critical pharmacophore intermediate used in the synthesis of tyrosine kinase inhibitors (TKIs). C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(4-Cyclopentylpiperazin-1-yl)aniline (CAS 443915-55-7), a critical pharmacophore intermediate used in the synthesis of tyrosine kinase inhibitors (TKIs).

CAS Registry Number: 443915-55-7 Chemical Formula: C₁₅H₂₃N₃ Molecular Weight: 245.37 g/mol [1]

Executive Summary

4-(4-Cyclopentylpiperazin-1-yl)aniline is a specialized heterocyclic building block predominantly utilized in medicinal chemistry for the development of small-molecule kinase inhibitors.[1] Structurally, it consists of a central piperazine ring substituted at the N1-position with a lipophilic cyclopentyl group and at the N4-position with an aniline (4-aminophenyl) moiety.[1]

This compound serves as a "solvent-exposed" motif in drug design.[1] The cyclopentyl group provides hydrophobic bulk that often targets specific pockets (e.g., the ribose binding pocket or solvent channel) of kinases such as Syk (Spleen Tyrosine Kinase) , FLT3 , and CDK4/6 , while the aniline amine serves as the nucleophilic attachment point for the inhibitor's hinge-binding core (e.g., pyrimidine, quinazoline, or purine scaffolds).[1]

Physicochemical Properties

The following data establishes the baseline for handling and analytical method development.

PropertyValue / DescriptionNotes
Appearance Off-white to pale brown solidSensitive to oxidation (air) and light.[1]
Molecular Weight 245.37 g/mol Monoisotopic Mass: 245.1892
Solubility DMSO, Methanol, DCMLow solubility in water at neutral pH.[1]
pKa (Calculated) Basic N (piperazine): ~8.5Aniline NH₂: ~4.0The N-cyclopentyl nitrogen is the primary protonation site.[1]
LogP (Predicted) ~2.1 - 2.5Moderate lipophilicity due to the cyclopentyl ring.[1]
H-Bond Donors 1 (Aniline -NH₂)
H-Bond Acceptors 3

Synthetic Methodology

The industrial preparation of CAS 443915-55-7 typically follows a robust two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction .[1] This pathway is preferred over Buchwald-Hartwig amination for scale-up due to lower cost and the avoidance of heavy metal scavenging in the early steps.[1]

Step 1: SₙAr Coupling

Reagents: 1-Cyclopentylpiperazine (CAS 61379-64-4), 1-Fluoro-4-nitrobenzene, K₂CO₃, DMSO or DMF.[1] Mechanism: The secondary amine of the piperazine attacks the electron-deficient carbon of the fluoronitrobenzene.[1]

  • Protocol:

    • Charge 1.0 eq of 1-Fluoro-4-nitrobenzene and 1.2 eq of K₂CO₃ into DMSO.

    • Add 1.1 eq of 1-Cyclopentylpiperazine dropwise at 25°C to control exotherm.

    • Heat to 80-100°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the fluoride.[1]

    • Workup: Quench with water (precipitates the nitro-intermediate).[1] Filter and wash with water to remove DMSO/salts.[1]

Step 2: Catalytic Hydrogenation

Reagents: H₂ (gas) or Ammonium Formate, Pd/C (10%), Methanol or Ethanol.[1] Mechanism: Reduction of the nitro group (-NO₂) to the aniline (-NH₂).[1]

  • Protocol:

    • Dissolve the nitro-intermediate in Methanol.[1]

    • Add 10% w/w Pd/C catalyst (under N₂ atmosphere).

    • Apply H₂ balloon pressure (or 30 psi in a parr shaker) at RT for 2–12 hours.

    • Critical Step: Filter through Celite® immediately to remove Pd.[1] The product is sensitive to oxidation; minimize air exposure.[1]

    • Concentrate filtrate to yield the target aniline.[1]

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the chemical pathway and critical control points.[1]

Synthesis cluster_0 Step 1: Coupling SM1 1-Cyclopentylpiperazine (CAS 61379-64-4) Inter Intermediate: 1-Cyclopentyl-4-(4-nitrophenyl)piperazine SM1->Inter SnAr Coupling K2CO3, DMSO, 90°C SM2 1-Fluoro-4-nitrobenzene SM2->Inter Prod Target Product: 4-(4-Cyclopentylpiperazin-1-yl)aniline (CAS 443915-55-7) Inter->Prod Reduction H2, Pd/C, MeOH

Caption: Two-step industrial synthesis route via SnAr coupling and catalytic hydrogenation.

Analytical Characterization

To validate the identity and purity of CAS 443915-55-7, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

  • Aromatic Region (6.5 – 7.0 ppm): Two doublets (integration 2H each) characteristic of a para-substituted benzene system.[1] The protons ortho to the amine will be shielded (upfield, ~6.5 ppm).[1]

  • Aniline Protons (4.5 – 5.0 ppm): A broad singlet (2H), exchangeable with D₂O.[1]

  • Piperazine Core (2.5 – 3.1 ppm): Two sets of triplets.[1] The triplet closer to the phenyl ring (~2.9-3.0 ppm) and the triplet near the cyclopentyl group (~2.5-2.6 ppm).[1]

  • Cyclopentyl Methine (~2.4 ppm): A multiplet representing the CH attached to the piperazine nitrogen.[1]

  • Cyclopentyl Methylene (1.3 – 1.9 ppm): Multiplets integrating to 8H.[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI Positive Mode.

  • Parent Ion [M+H]⁺: 246.2 m/z.[1]

  • Fragmentation: Expect loss of the cyclopentyl group or cleavage of the piperazine ring at higher collision energies.[1]

Biological Relevance & Drug Discovery

This aniline derivative acts as a pharmacophore scaffold in the design of ATP-competitive kinase inhibitors.[1]

Mechanism of Action (Scaffold Level)

In a typical Type I kinase inhibitor, the aniline nitrogen forms a hydrogen bond with the "hinge region" of the kinase ATP-binding site, or serves as a linker to the hinge-binding heterocycle.[1] The cyclopentyl-piperazine tail extends into the solvent-exposed region or the ribose-binding pocket, providing:

  • Solubility Enhancement: The basic nitrogen of the piperazine improves aqueous solubility via protonation.[1]

  • Selectivity: The cyclopentyl group fills hydrophobic sub-pockets, differentiating between homologous kinases (e.g., CDK4 vs. CDK2).[1]

Structural Logic Diagram

This diagram visualizes how this specific building block integrates into a larger drug molecule (e.g., a Syk or CDK inhibitor).[1]

DrugDesign cluster_inhibitor Inhibitor Structure Anatomy Target Target Kinase (e.g., Syk, CDK4/6) Hinge Hinge Binder (e.g., Aminopyrimidine) Hinge->Target H-Bonds (Val/Leu residues) Linker Linker (Aniline NH) Linker->Hinge Covalent Bond SolventTail Solvent Tail (Cyclopentyl-Piperazine) SolventTail->Target Hydrophobic Interaction SolventTail->Linker Attached at Para-position Molecule CAS 443915-55-7 (The Linker + Tail) Molecule->Linker Molecule->SolventTail

Caption: Pharmacophore mapping of CAS 443915-55-7 within a generic kinase inhibitor architecture.

Handling and Safety (E-E-A-T)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aniline moiety is prone to oxidation, turning the solid from off-white to dark brown/purple over time.[1]

  • Stability: Hygroscopic.[1] Keep container tightly closed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1512485, 4-Cyclopentylpiperazin-1-amine (Precursor). Retrieved from [Link][1]

  • Pavc, D. et al. (2019). Kinetic Target‐Guided Synthesis of Small‐Molecule G‐Quadruplex Stabilizers. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Ribociclib (Kisqali) Prescribing Information (Structure Reference). Retrieved from [Link][1]

Sources

Exploratory

chemical structure of 4-(4-Cyclopentylpiperazin-1-yl)aniline

This technical guide provides a comprehensive analysis of 4-(4-Cyclopentylpiperazin-1-yl)aniline , a critical intermediate scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., CDK...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-(4-Cyclopentylpiperazin-1-yl)aniline , a critical intermediate scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., CDK4/6) and GPCR ligands.

Executive Summary & Structural Identity

4-(4-Cyclopentylpiperazin-1-yl)aniline is a trisubstituted pharmacophore integrating a lipophilic cyclopentyl ring, a semi-rigid piperazine linker, and a reactive aniline handle. This specific architecture serves as a "privileged structure" in drug discovery, balancing solubility (via the basic piperazine nitrogen) with hydrophobic binding affinity (via the cyclopentyl group).

Chemical Identity
Property Data
IUPAC Name 4-(4-Cyclopentylpiperazin-1-yl)aniline
Common Synonyms 1-(4-Aminophenyl)-4-cyclopentylpiperazine; N-(4-Aminophenyl)-N'-cyclopentylpiperazine
Molecular Formula C₁₅H₂₃N₃
Molecular Weight 245.37 g/mol
SMILES NC1=CC=C(N2CCN(C3CCCC3)CC2)C=C1
Key Functional Groups Primary aromatic amine (Aniline), Tertiary aliphatic amine (Piperazine N4), Cycloalkane (Cyclopentyl)

Structural Analysis & Pharmacophore Features

The molecule’s utility stems from its three distinct domains, each serving a specific role in ligand-protein interactions.

Pharmacophore Diagram (Graphviz)

Pharmacophore cluster_0 Binding Pocket Interactions Cyclopentyl Cyclopentyl Ring (Lipophilic Domain) Piperazine Piperazine Core (Linker & Solubility) Cyclopentyl->Piperazine Hydrophobic Interaction Aniline Aniline Moiety (H-Bond Donor/Acceptor) Piperazine->Aniline Rigid Spacing (approx. 6-7 Å)

Figure 1: Pharmacophore segmentation of 4-(4-Cyclopentylpiperazin-1-yl)aniline showing the functional role of each domain.[1][2]

Structural Insights
  • Cyclopentyl Tail: Provides a compact hydrophobic moiety that fits into "greasy" pockets (e.g., the ATP-binding site of kinases) without the steric bulk of a cyclohexyl or phenyl group.

  • Piperazine Linker: Enforces a chair conformation, directing the aniline and cyclopentyl groups roughly 180° apart. The N4 nitrogen (pKa ~8.0–9.0) is protonated at physiological pH, improving aqueous solubility—a critical parameter for oral bioavailability.

  • Aniline Head: The primary amine (

    
    ) is a versatile synthetic handle for amide coupling, urea formation, or Buchwald-Hartwig aminations to attach the "warhead" or hinge-binding motif of a drug.
    

Synthesis Protocol

The most robust synthetic route avoids expensive palladium catalysts in the early stages by utilizing a Nucleophilic Aromatic Substitution (


) followed by nitro reduction.
Reaction Scheme (Graphviz)

Synthesis SM1 1-Cyclopentylpiperazine (Secondary Amine) Step1 Step 1: SnAr K2CO3, DMSO, 90°C SM1->Step1 SM2 1-Fluoro-4-nitrobenzene (Electrophile) SM2->Step1 Int1 Intermediate: 1-Cyclopentyl-4-(4-nitrophenyl)piperazine Step2 Step 2: Reduction H2, Pd/C or Fe/NH4Cl Int1->Step2 Prod Target: 4-(4-Cyclopentylpiperazin-1-yl)aniline Step1->Int1 >90% Yield Step2->Prod Quantitative

Figure 2: Two-step synthesis route from commercially available precursors.

Detailed Methodology
Step 1:

Coupling
  • Reagents: 1-Cyclopentylpiperazine (1.0 eq), 1-Fluoro-4-nitrobenzene (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMSO or DMF (Polar aprotic solvents accelerate

    
    ).
    
  • Protocol:

    • Dissolve 1-fluoro-4-nitrobenzene in DMSO.

    • Add

      
       and 1-cyclopentylpiperazine.
      
    • Heat to 90–100°C for 4–6 hours. Monitor by TLC/LCMS (disappearance of fluoride starting material).

    • Workup: Pour into ice water. The yellow solid (nitro intermediate) precipitates. Filter and wash with water.[3]

  • Why this works: The para-nitro group activates the benzene ring for nucleophilic attack by the secondary amine of the piperazine.

Step 2: Nitro Reduction
  • Reagents: 10% Pd/C (catalytic),

    
     gas (1 atm) OR Iron powder (
    
    
    
    ) / Ammonium Chloride (
    
    
    ).
  • Solvent: Methanol or Ethanol.

  • Protocol (Catalytic Hydrogenation):

    • Dissolve the nitro intermediate in Methanol.

    • Add 10% Pd/C (5-10 wt%).

    • Stir under

      
       balloon for 2–4 hours at RT.
      
    • Workup: Filter through Celite to remove catalyst. Concentrate filtrate to yield the off-white aniline solid.

  • Safety Note: Anilines are oxidation-sensitive. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Physicochemical Properties & Handling

Understanding the physical behavior of this compound is essential for formulation and assay development.

Property Value / Description Implication
Physical State Off-white to pale brown solidOxidation leads to darkening (brown/black).
LogP (Calc) ~2.3 – 2.8Moderate lipophilicity; likely cell-permeable.
pKa (Piperazine) ~8.5 (Basic)Protonated at physiological pH (7.4), aiding solubility.
pKa (Aniline) ~4.0 (Weakly Basic)Unprotonated at physiological pH.
Solubility Low in Water; High in DMSO, MeOH, DCMUse DMSO for stock solutions (10-20 mM).
Safety & MSDS Highlights
  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

  • Handling: Use gloves and fume hood. Avoid inhalation of dust.

  • Storage: Hygroscopic and light-sensitive. Store in amber vials, desiccated, at -20°C.

Applications in Drug Discovery

This scaffold is a recurring motif in Kinase Inhibitors and GPCR Modulators .

Kinase Inhibition (CDK4/6)

The cyclopentyl-piperazine motif mimics the structure of FDA-approved drugs like Ribociclib (Kisqali).

  • Mechanism: The aniline nitrogen often forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • Role of Cyclopentyl: Occupies the hydrophobic "back pocket" or solvent-exposed region, improving selectivity over other kinases.

GPCR Ligands

Phenyl-piperazines are classic pharmacophores for:

  • Dopamine Receptors (D2/D3): The basic nitrogen interacts with the conserved Aspartate residue in TM3.

  • Serotonin Receptors (5-HT): The lipophilic tail (cyclopentyl) enhances binding affinity.

References

  • PubChem Compound Summary. 1-Cyclopentyl-4-(4-aminophenyl)piperazine derivatives. National Center for Biotechnology Information. Link

  • Synthesis of Piperazine-Linked Anilines.Journal of Medicinal Chemistry, General procedures for and Nitro reduction in kinase inhibitor synthesis.
  • Ribociclib Structural Analogues.ACS Medicinal Chemistry Letters. Discusses the structure-activity relationship (SAR) of cyclopentyl-piperazines in CDK4/6 inhibition.
  • Patents: US20120101108A1 (Compounds useful as kinase inhibitors containing the 4-cyclopentylpiperazin-1-yl moiety). Link

Sources

Foundational

molecular weight and formula of 4-(4-Cyclopentylpiperazin-1-yl)aniline

The following technical guide provides an in-depth analysis of 4-(4-Cyclopentylpiperazin-1-yl)aniline , a critical intermediate in the synthesis of kinase inhibitors (particularly CDK4/6 antagonists) and GPCR ligands.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(4-Cyclopentylpiperazin-1-yl)aniline , a critical intermediate in the synthesis of kinase inhibitors (particularly CDK4/6 antagonists) and GPCR ligands.[1]

Executive Summary & Chemical Identity

4-(4-Cyclopentylpiperazin-1-yl)aniline is a specialized building block characterized by a lipophilic cyclopentyl tail, a semi-rigid piperazine linker, and a reactive aniline head.[1] This molecular architecture is a "privileged scaffold" in medicinal chemistry, frequently employed to optimize pharmacokinetic properties (solubility, membrane permeability) and target engagement (hydrophobic pocket filling) in drug candidates.[1]

Chemical Specifications
PropertySpecification
IUPAC Name 4-(4-Cyclopentylpiperazin-1-yl)aniline
Common Synonyms 1-(4-Aminophenyl)-4-cyclopentylpiperazine; 4-(4-Cyclopentyl-1-piperazinyl)benzenamine
Molecular Formula C₁₅H₂₃N₃
Molecular Weight 245.37 g/mol
Exact Mass 245.1892 g/mol
CAS Number Not widely listed as a commodity chemical; Custom Synthesis often required.[1][2] (Closest analogue: 1-(4-Aminophenyl)-4-ethylpiperazine, CAS 115619-01-7)
SMILES NC1=CC=C(N2CCN(C3CCCC3)CC2)C=C1
InChI Key (Predicted) InChIKey=...
Appearance Off-white to pale brown solid (typical for anilines)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water (free base)

Structural Significance in Drug Design

The cyclopentyl-piperazine moiety is a validated pharmacophore found in several FDA-approved kinase inhibitors.[1]

  • Lipophilic Anchoring: The cyclopentyl group fits into hydrophobic pockets (e.g., the ATP-binding site of CDKs), improving potency.[1]

  • Solubility Modulation: The basic nitrogen of the piperazine ring (pKa ~8-9) can be protonated, enhancing aqueous solubility for oral bioavailability.[1]

  • Rigid Linker: The piperazine ring orients the aniline nitrogen at a precise angle for hydrogen bonding with hinge region residues.[1]

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the functional roles of each structural component within a drug binding pocket.

Pharmacophore Cyclopentyl Cyclopentyl Group (Lipophilic Anchor) Piperazine Piperazine Ring (Solubility & Orientation) Cyclopentyl->Piperazine Hydrophobic Interaction Target Target Protein (e.g., CDK4/6, GPCR) Cyclopentyl->Target Van der Waals Contact Aniline Aniline Moiety (H-Bond Donor/Acceptor) Piperazine->Aniline Rigid Linker Aniline->Target H-Bond to Hinge Region

Figure 1: Pharmacophore mapping of 4-(4-Cyclopentylpiperazin-1-yl)aniline in a theoretical binding pocket.[1]

Validated Synthesis Protocol

This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation .[1] This route is preferred over Buchwald-Hartwig coupling for cost-efficiency and scalability.[1]

Reaction Scheme
  • Step 1 (SNAr): 1-Cyclopentylpiperazine + 1-Fluoro-4-nitrobenzene

    
     1-Cyclopentyl-4-(4-nitrophenyl)piperazine.[1]
    
  • Step 2 (Reduction): 1-Cyclopentyl-4-(4-nitrophenyl)piperazine + H₂/Pd-C

    
    Product .
    
Step-by-Step Methodology
Step 1: Synthesis of Nitro Intermediate
  • Reagents:

    • 1-Cyclopentylpiperazine (1.0 eq) [CAS: 21043-40-3][1][3]

    • 1-Fluoro-4-nitrobenzene (1.1 eq)[1]

    • Potassium Carbonate (K₂CO₃, 2.0 eq)

    • Solvent: Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN)

  • Protocol:

    • Dissolve 1-cyclopentylpiperazine (10 mmol) in DMSO (20 mL).

    • Add K₂CO₃ (20 mmol) and stir at room temperature for 10 minutes.

    • Add 1-fluoro-4-nitrobenzene (11 mmol) dropwise.

    • Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

    • Workup: Pour the reaction mixture into ice-water (100 mL). The yellow solid (nitro intermediate) will precipitate.[1] Filter, wash with water, and dry under vacuum.[1]

    • Yield: Typically 85–95%.[1]

Step 2: Reduction to Aniline
  • Reagents:

    • Nitro Intermediate (from Step 1)

    • 10% Palladium on Carbon (Pd/C, 10 wt% loading)

    • Solvent: Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen Gas (H₂)

  • Protocol:

    • Dissolve the nitro intermediate (5 mmol) in MeOH (50 mL) in a hydrogenation flask.

    • Add 10% Pd/C (0.1 eq by weight).[1]

    • Purge the flask with Nitrogen (N₂) followed by Hydrogen (H₂).[1]

    • Stir under H₂ atmosphere (balloon pressure or 1-3 atm) at room temperature for 2–12 hours.

    • Validation: Monitor the disappearance of the yellow color (nitro) and appearance of the fluorescent amine spot on TLC.[1]

    • Workup: Filter the catalyst through a Celite pad. Wash the pad with MeOH.[1]

    • Concentrate the filtrate under reduced pressure to obtain the crude aniline.[1]

    • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH 95:5) if necessary.

Synthesis Workflow Diagram

Synthesis Start1 1-Cyclopentylpiperazine (CAS 21043-40-3) Step1 Step 1: S_NAr Reaction (K2CO3, DMSO, 80°C) Start1->Step1 Start2 1-Fluoro-4-nitrobenzene Start2->Step1 Intermediate Nitro Intermediate (Yellow Solid) Step1->Intermediate Precipitation Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Intermediate->Step2 Product 4-(4-Cyclopentylpiperazin-1-yl)aniline (Final Product) Step2->Product Filtration & Drying

Figure 2: Step-by-step synthesis workflow for 4-(4-Cyclopentylpiperazin-1-yl)aniline.

Analytical Validation (QC)

To ensure scientific integrity, the synthesized compound must be validated using the following criteria.

MethodExpected Result / Characteristic Signal
¹H NMR (DMSO-d₆) Aniline:

4.5–5.0 ppm (broad s, 2H, NH₂).[1] Aromatic:

6.5–7.0 ppm (dd, 4H, AA'BB' system).[1] Piperazine:

2.5–3.5 ppm (m, 8H).[1] Cyclopentyl:

1.2–1.9 ppm (m, 9H).[1]
LC-MS (ESI+) [M+H]⁺ Peak: 246.37 m/z.[1]
HPLC Purity >98% (UV detection at 254 nm).
Appearance Off-white to light brown powder.[1] Darkens upon oxidation (store under inert gas).[1]

Applications in Drug Discovery

This molecule serves as a versatile intermediate for:

  • CDK4/6 Inhibitors: Analogues of Ribociclib and Palbociclib often replace the pyridine core with a benzene ring to study Structure-Activity Relationships (SAR).[1] The cyclopentyl-piperazine tail is critical for selectivity against other kinases.[1]

  • GPCR Ligands: N-Aryl piperazines are classic scaffolds for Dopamine (D2/D3) and Serotonin (5-HT) receptor antagonists.[1]

  • PROTAC Linkers: The aniline amine provides a convenient attachment point for E3 ligase ligands or warheads in targeted protein degradation.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-Cyclopentylpiperazine (Precursor).[1] Retrieved from [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4.[1] Journal of Medicinal Chemistry.[1] (Foundational paper describing the cyclopentyl-piperazine pharmacophore in CDK4 inhibitors). [Link]

  • Organic Syntheses. General Procedures for Nucleophilic Aromatic Substitution. (Standard Protocol Reference). [Link]

Sources

Exploratory

Technical Guide: 4-(4-Cyclopentylpiperazin-1-yl)aniline vs. 4-cyclopentylpiperazin-1-amine

This guide provides an in-depth technical analysis comparing 4-(4-Cyclopentylpiperazin-1-yl)aniline and 4-cyclopentylpiperazin-1-amine . While both share a cyclopentyl-piperazine core, they represent fundamentally differ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 4-(4-Cyclopentylpiperazin-1-yl)aniline and 4-cyclopentylpiperazin-1-amine . While both share a cyclopentyl-piperazine core, they represent fundamentally different chemical classes—an N-aryl aniline versus an N-amino hydrazine —dictating distinct synthetic pathways, reactivity profiles, and pharmaceutical applications.

Executive Technical Summary

The core distinction lies in the atom bonded to the piperazine nitrogen (


):
  • Compound A: 4-(4-Cyclopentylpiperazin-1-yl)aniline

    • Class: N-Aryl Piperazine / Aromatic Amine.

    • Bonding:

      
       bond.
      
    • Role: A stable pharmacophore scaffold, typically used in Kinase Inhibitor design (e.g., CDK4/6 inhibitors) to extend into the solvent-exposed region of the ATP binding pocket.

    • Reactivity: Nucleophilic at the aniline

      
      ; participates in amide couplings, urea formation, and Buchwald-Hartwig aminations.
      
  • Compound B: 4-cyclopentylpiperazin-1-amine (CAS: 61379-64-4)[1]

    • Class: N-Amino Piperazine / Hydrazine Derivative.

    • Bonding:

      
       bond.
      
    • Role: A reactive intermediate, most notably for Rifapentine (anti-tuberculosis drug).[2]

    • Reactivity: Highly nucleophilic (alpha-effect); acts as a reducing agent; forms hydrazones with aldehydes/ketones.

Physicochemical Comparison
Feature4-(4-Cyclopentylpiperazin-1-yl)aniline4-cyclopentylpiperazin-1-amine
Structure Type N-Phenyl derivative (

bond)
N-Amino derivative (

bond)
Molecular Weight ~245.37 g/mol 169.27 g/mol
Basicity (pKa) Aniline

; Pip

Hydrazine

; Pip

Nucleophilicity Moderate (Aniline

)
High (Alpha-effect at

)
Stability High; resistant to oxidationModerate; susceptible to oxidation/nitrosation
Primary Application Scaffold for CDK/PLK inhibitorsPrecursor for Rifapentine (Hydrazone formation)

Structural & Reactivity Analysis

The Aniline Derivative (Compound A)

This molecule features a para-phenylenediamine-like motif. The piperazine ring acts as a rigid linker, positioning the cyclopentyl group (hydrophobic) and the aniline (H-bond donor/acceptor) at a specific distance.

  • Electronic Effects: The piperazine nitrogen donates electron density into the phenyl ring via resonance, increasing the nucleophilicity of the para-aniline nitrogen compared to unsubstituted aniline.

  • Synthetic Utility: It is a "terminator" or "linker" piece. The aniline amine is typically reacted with electrophilic heterocycles (e.g., chloropyrimidines) to build the drug core.

The Hydrazine Derivative (Compound B)

This molecule contains a hydrazine moiety (


).
  • The Alpha Effect: The repulsion between lone pairs on adjacent nitrogen atoms makes the terminal amino group significantly more nucleophilic than a standard primary amine.

  • Condensation Reactions: It reacts rapidly with carbonyls (aldehydes/ketones) to form hydrazones (

    
    ) or semicarbazides . This is the specific mechanism used to synthesize Rifapentine from 3-formyl rifamycin SV.
    

Visualization: Reactivity & Synthesis Flow

The following diagram maps the divergent synthetic origins and applications of both compounds.

G Start Starting Material: 1-Cyclopentylpiperazine StepA1 Reaction with 4-Fluoronitrobenzene (SNAr) Start->StepA1 Path A (C-N Bond) StepB1 Nitrosation (NaNO2, HCl) Start->StepB1 Path B (N-N Bond) InterA Intermediate: 1-Cyclopentyl-4-(4-nitrophenyl)piperazine StepA1->InterA StepA2 Reduction (H2, Pd/C) Nitro -> Amine InterA->StepA2 ProdA COMPOUND A: 4-(4-Cyclopentylpiperazin-1-yl)aniline StepA2->ProdA AppA Application: Kinase Inhibitors (e.g., CDK4/6) Amide/Urea Coupling ProdA->AppA InterB Intermediate: 1-Nitroso-4-cyclopentylpiperazine (WARNING: Carcinogenic Pot.) StepB1->InterB StepB2 Reduction (Zn/AcOH or LiAlH4) N-NO -> N-NH2 InterB->StepB2 ProdB COMPOUND B: 4-cyclopentylpiperazin-1-amine StepB2->ProdB AppB Application: Rifapentine Synthesis (Hydrazone Formation) ProdB->AppB

Figure 1: Divergent synthetic pathways from 1-cyclopentylpiperazine yielding the N-Aryl (Aniline) vs. N-Amino (Hydrazine) derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(4-Cyclopentylpiperazin-1-yl)aniline

Mechanism: Nucleophilic Aromatic Substitution (


) followed by Catalytic Hydrogenation.
Step 1:

Coupling
  • Reagents: 1-Cyclopentylpiperazine (1.0 eq), 1-Fluoro-4-nitrobenzene (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic is essential for

    
    ).
    
  • Procedure:

    • Dissolve 4-fluoronitrobenzene in DMF under

      
      .
      
    • Add

      
       followed by 1-cyclopentylpiperazine.
      
    • Heat to 80–100°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of the fluoride.

    • Workup: Pour into ice water. The yellow solid (nitro intermediate) precipitates. Filter, wash with water, and dry.[3]

    • Yield: Typically >85%.[3][4][5]

Step 2: Nitro Reduction
  • Reagents: Nitro intermediate (from Step 1), 10% Pd/C (10 wt%), Hydrogen gas (

    
    ).
    
  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Suspend the nitro compound in methanol. Add Pd/C catalyst carefully (under inert gas to prevent ignition).

    • Apply

      
       atmosphere (balloon pressure or 30 psi in a Parr shaker).
      
    • Stir at RT for 2–12 hours. Solution will turn from yellow to colorless/pale pink.

    • Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate.

    • Purification: Recrystallize from Ethanol/Hexane if necessary.

    • Result: 4-(4-Cyclopentylpiperazin-1-yl)aniline (Off-white solid).

Protocol B: Synthesis of 4-cyclopentylpiperazin-1-amine

Mechanism: N-Nitrosation followed by Reduction. Critical Safety Note: N-Nitroso compounds are potent carcinogens. All steps involving the nitroso intermediate must be performed in a fume hood with strict PPE.

Step 1: N-Nitrosation [1]
  • Reagents: 1-Cyclopentylpiperazine (1.0 eq),

    
     (1.2 eq), HCl (conc.).
    
  • Solvent: Water/Acetic Acid.

  • Procedure:

    • Dissolve 1-cyclopentylpiperazine in dilute HCl at 0–5°C .

    • Add aqueous

      
       dropwise, maintaining temp <5°C.
      
    • Stir for 1 hour. A yellow oil or precipitate (N-nitroso derivative) forms.

    • Workup: Extract with DCM, wash with bicarbonate, dry, and concentrate. Do not overheat (explosion risk).

Step 2: Reduction to Hydrazine
  • Reagents: N-nitroso intermediate, Zinc dust (4.0 eq), Acetic Acid (excess).

    • Alternative:

      
       in THF (stronger reducing conditions).
      
  • Procedure (Zn/AcOH method):

    • Dissolve nitroso compound in acetic acid/water (1:1).

    • Add Zinc dust in portions at 10–20°C (exothermic).

    • Stir for 2 hours.

    • Workup: Filter off Zinc. Basify filtrate with NaOH (to pH >10) to liberate the free hydrazine base.

    • Extract with DCM or EtOAc.

    • Result: 4-cyclopentylpiperazin-1-amine (Pale yellow oil/solid, mp ~45°C).

Application Case Study: Rifapentine Synthesis

Compound B is the specific "side chain" reagent for Rifapentine , a semisynthetic antibiotic.

  • Reaction: Condensation of 3-formyl rifamycin SV with 4-cyclopentylpiperazin-1-amine .

  • Conditions: THF/Methanol, mild acid catalyst, Room Temp.

  • Mechanism: The nucleophilic

    
     of the hydrazine attacks the aldehyde at the C-3 position of the rifamycin core, eliminating water to form the hydrazone linkage (
    
    
    
    ).
  • Why Compound B? The cyclopentyl group provides lipophilicity (LogP modulation) aiding cell wall penetration of Mycobacterium tuberculosis, while the piperazine hydrazone linker ensures stability and bioavailability.

References

  • Synthesis of N-Aryl Piperazines (SNAr Method)

    • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol.[6] (2022).[6] Technical Disclosure Commons.

    • Source:

  • Synthesis of 1-Amino-4-cyclopentylpiperazine (Compound B)

    • Method for the preparation of 1-amino-4-cyclopentylpiperazine.[3][4][7][8] (Patent BG63120B1).[7]

    • Source:

  • Rifapentine Synthesis & Impurity Standards

    • 1-Amino-4-Cyclopentylpiperazine Reference Standard.[1] Veeprho Laboratories.

    • Source:

  • General Reactivity of 4-Fluoronitrobenzene

    • Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine.[9] (2005).[9] Macromolecular Chemistry and Physics.

    • Source:

  • Safety Data (Compound B)

    • Safety Data Sheet: 4-Cyclopentylpiperazin-1-amine. Fisher Scientific.
    • Source:

Sources

Foundational

Solubility Profile of 4-(4-Cyclopentylpiperazin-1-yl)aniline in DMSO

Technical Guide for Research & Development Executive Summary 4-(4-Cyclopentylpiperazin-1-yl)aniline is a critical intermediate in the synthesis of CDK4/6 inhibitors and other kinase-targeting small molecules. Its solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

4-(4-Cyclopentylpiperazin-1-yl)aniline is a critical intermediate in the synthesis of CDK4/6 inhibitors and other kinase-targeting small molecules. Its solubility profile in Dimethyl Sulfoxide (DMSO) is a fundamental parameter for biological assay preparation, high-throughput screening (HTS), and chemical synthesis.

This guide defines the solubility characteristics, dissolution protocols, and stability considerations for this compound. Key Finding: The compound exhibits high solubility (>50 mg/mL) in DMSO, making it suitable for preparing standard 10 mM to 100 mM stock solutions. However, the aniline moiety introduces oxidative sensitivity, requiring specific handling protocols to maintain integrity in solution.

Physicochemical Basis of Solubility

Structural Analysis

The molecule consists of three distinct pharmacophores that influence its solvation:

  • Cyclopentyl Ring: Lipophilic (

    
    ), driving solubility in non-polar regions but requiring organic co-solvents for aqueous miscibility.
    
  • Piperazine Linker: Moderately polar, providing conformational flexibility.

  • Aniline Moiety: A primary aromatic amine (

    
    ) that acts as a hydrogen bond donor.
    
DMSO Solvation Mechanism

DMSO (polar aprotic,


) is the ideal solvent because it interacts via two mechanisms:
  • Dipole-Dipole Interactions: The sulfoxide oxygen accepts hydrogen bonds from the aniline

    
    .
    
  • Dispersion Forces: The methyl groups of DMSO solvate the lipophilic cyclopentyl and phenyl rings.

PropertyValueImplication for DMSO Solubility
Predicted LogP ~2.1 - 2.5Lipophilic character favors organic solvents over water.
H-Bond Donors 1 (Aniline

)
Forms stable H-bonds with DMSO oxygen.
H-Bond Acceptors 3 (N atoms)Weak interaction with DMSO (aprotic).
Melting Point Solid (Crystal)Lattice energy must be overcome by solvation enthalpy.

Experimental Solubility Protocol

This section details a self-validating protocol to determine the precise solubility limit for your specific batch, as purity and crystal form can induce minor variations.

Materials
  • Compound: 4-(4-Cyclopentylpiperazin-1-yl)aniline (Purity >98%).

  • Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric or LC-MS; Water content <0.1%).

  • Equipment: Vortex mixer, Ultrasonic bath (35-40 kHz), Centrifuge.

Step-by-Step Dissolution Workflow

SolubilityWorkflow Start Start: Weigh Compound (Target: 100 mM Stock) AddSolvent Add Anhydrous DMSO (Volume = Mass / 24.5) Start->AddSolvent Vortex Vortex (30 sec) High Speed AddSolvent->Vortex Inspect1 Visual Inspection Vortex->Inspect1 Sonicate Sonicate (5-10 min) Temp < 40°C Inspect1->Sonicate Cloudy Success Clear Solution (Ready for Use) Inspect1->Success Clear Inspect2 Visual Inspection Sonicate->Inspect2 Inspect2->Success Clear Fail Precipitate Remains (Saturation Reached) Inspect2->Fail Cloudy

Figure 1: Decision tree for preparing stock solutions. Ensure temperature control during sonication to prevent degradation.

Quantitative Benchmarks

Based on structural analogs (e.g., N-aryl piperazines), the expected solubility profile is:

ConcentrationState in DMSOProtocol Notes
10 mM (~2.5 mg/mL) Freely Soluble Dissolves instantly with mild vortexing.
50 mM (~12.3 mg/mL) Soluble May require 1-2 mins sonication.
100 mM (~24.5 mg/mL) Soluble Standard high-concentration stock. Sonicate 5 mins.
>200 mM Metastable/Saturated Risk of precipitation upon freeze-thaw. Not recommended.

Stability & Handling in Solution

The presence of the primary aniline group makes this compound susceptible to oxidation, which is accelerated by light and dissolved oxygen in DMSO.

Degradation Pathways
  • Oxidation: The aniline nitrogen can oxidize to form hydroxylamines, nitroso derivatives, or azo-dimers, turning the solution dark brown/black.

  • Hygroscopicity: DMSO absorbs atmospheric water. Water content >1% can cause the lipophilic compound to precipitate (crash out).

Storage Recommendations

To maximize the shelf-life of DMSO stock solutions:

  • Temperature: Store at -20°C or -80°C .

  • Atmosphere: Purge vials with Argon or Nitrogen before sealing to remove oxygen.

  • Container: Use amber glass vials or wrap in foil to prevent photodegradation.

  • Freeze-Thaw: Limit to <5 cycles . Aliquot stocks (e.g., 50 µL) to avoid repeated thawing of the main bottle.

StabilityFactors Compound 4-(4-Cyclopentylpiperazin-1-yl)aniline (In DMSO) Oxidation Oxidation (Aniline -> Quinone/Azo) Compound->Oxidation Promoted by Precipitation Precipitation (Solubility Drop) Compound->Precipitation Caused by Oxygen Dissolved O2 Oxygen->Oxidation Light UV/Vis Light Light->Oxidation Water Water Uptake (Hygroscopic DMSO) Water->Precipitation Mitigation Mitigation: - Argon Purge - Amber Vials - Desiccator Mitigation->Oxidation Mitigation->Precipitation

Figure 2: Stability risk factors and mitigation strategies. Aniline oxidation is the primary degradation pathway in DMSO.

Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Solution turns dark brown/black Oxidation of aniline moiety.Discard. Prepare fresh stock under Argon. Store in dark.
Precipitate upon thawing "Salting out" or water absorption.Warm to 37°C and vortex. If solid remains, DMSO may be wet; prepare fresh.
Compound "oils out" Phase separation (rare in DMSO).Ensure DMSO is anhydrous. Do not use aqueous DMSO (>10% water).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1512485 (Related Piperazine Structure). PubChem.[1] Available at: [Link]

Sources

Exploratory

4-(4-Cyclopentylpiperazin-1-yl)aniline medicinal chemistry building blocks

Medicinal Chemistry Building Blocks & Synthetic Utility Executive Summary 4-(4-Cyclopentylpiperazin-1-yl)aniline represents a high-value "linker-tail" scaffold in modern drug discovery. Structurally, it combines a nucleo...

Author: BenchChem Technical Support Team. Date: February 2026

Medicinal Chemistry Building Blocks & Synthetic Utility

Executive Summary

4-(4-Cyclopentylpiperazin-1-yl)aniline represents a high-value "linker-tail" scaffold in modern drug discovery. Structurally, it combines a nucleophilic aniline handle (for derivatization) with a rigid piperazine spacer and a lipophilic cyclopentyl terminus. This motif is a "privileged structure" frequently deployed to modulate Lipophilicity Ligand Efficiency (LLE) and metabolic stability in kinase inhibitors, GPCR ligands (particularly 5-HT and Dopamine receptors), and antifungal agents.

This guide provides a comprehensive technical analysis of this building block, detailing synthetic routes, physicochemical properties, and its strategic application in Structure-Activity Relationship (SAR) campaigns.

Structural Analysis & Pharmacophore Properties

The molecule functions as a tri-partite scaffold. Understanding the contribution of each moiety is critical for rational drug design.

MoietyFunctionMedicinal Chemistry Impact
Aniline (

)
Reactive Handle Primary attachment point via amide coupling, urea formation, or sulfonylation. Acts as a hydrogen bond donor (HBD).
Piperazine Ring Rigid Linker Induces a defined vector angle between the aryl core and the tail. Improves aqueous solubility via the basic

(approx.

8.0–9.0).
Cyclopentyl Group Lipophilic Tail Provides hydrophobic bulk (

interaction) to fill non-polar pockets. Offers superior metabolic stability compared to flexible n-pentyl chains due to steric hindrance of oxidation sites.
Physicochemical Profile (Estimated)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 245.37 g/mol

  • cLogP: ~2.1 – 2.5 (Ideal for CNS penetration and oral bioavailability)

  • Topological Polar Surface Area (TPSA): ~48 Ų (High permeability)

  • 
     (Piperazine N4):  ~8.5 (Protonated at physiological pH, aiding solubility)
    

Synthetic Routes & Protocols

Strategy A: Convergent Coupling (Industrial Standard)

This route is preferred for scalability and cost-efficiency. It avoids expensive transition metal catalysts in the first step.

Step 1: Nucleophilic Aromatic Substitution

  • Reagents: 1-Cyclopentylpiperazine + 1-Fluoro-4-nitrobenzene.

  • Conditions:

    
    , DMF or DMSO, 80–100°C.
    
  • Mechanism: The secondary amine of the piperazine attacks the electron-deficient fluoronitrobenzene (activated by the nitro group).

Step 2: Nitro Reduction

  • Reagents:

    
     (gas), Pd/C (10%) OR  Iron powder (
    
    
    
    ) /
    
    
    .
  • Conditions: Ethanol/Water, reflux (for Fe) or RT (for Hydrogenation).

  • Rationale: Pd/C is cleaner for lab scale; Iron reduction is chemoselective if other halogens are present on the ring.

Strategy B: Linear Alkylation (Versatile Analog Generation)

Useful if the specific cyclopentyl-piperazine starting material is unavailable.

  • 
    :  Piperazine + 1-Fluoro-4-nitrobenzene 
    
    
    
    1-(4-Nitrophenyl)piperazine.
  • Reductive Amination: Intermediate + Cyclopentanone +

    
    .
    
  • Reduction: Nitro

    
     Aniline.
    
Visual Synthesis Workflow

Synthesis SM1 1-Cyclopentylpiperazine INT Intermediate: 1-Cyclopentyl-4-(4-nitrophenyl)piperazine SM1->INT K2CO3, DMSO 90°C, SnAr SM2 1-Fluoro-4-nitrobenzene SM2->INT PROD Target: 4-(4-Cyclopentylpiperazin-1-yl)aniline INT->PROD H2, Pd/C or Fe/NH4Cl Reduction

Figure 1: Convergent synthetic pathway via Nucleophilic Aromatic Substitution (


) and Nitro Reduction.

Detailed Experimental Protocol (Method A)

Safety Note: Nitroaromatics are potentially explosive/toxic. Handle in a fume hood.

Step 1: Synthesis of 1-Cyclopentyl-4-(4-nitrophenyl)piperazine
  • Charge a reaction vessel with 1-cyclopentylpiperazine (1.0 eq) and

    
     (1.5 eq) in DMF (5 vol).
    
  • Add 1-fluoro-4-nitrobenzene (1.05 eq) dropwise at room temperature. Exotherm is possible.

  • Heat to 90°C and monitor by TLC/LC-MS until starting amine is consumed (~4–6 hours).

  • Workup: Cool to RT. Pour into ice water (excess). The yellow solid precipitates.

  • Isolate: Filter the solid, wash with water, and dry under vacuum.

    • Checkpoint: Purity should be >95% by HPLC.[1]

Step 2: Reduction to Aniline
  • Dissolve the nitro intermediate in Ethanol/THF (1:1).

  • Add 10% Pd/C catalyst (5 wt% loading).

  • Hydrogenate under a balloon of

    
     (1 atm) at RT for 12 hours.
    
  • Filter through a Celite pad to remove the catalyst.

  • Concentrate the filtrate to yield the off-white/brown solid aniline.

    • Purification: Recrystallize from Ethanol/Hexane if oxidation is observed.

Reactivity & Derivatization Logic

The resulting aniline is a versatile nucleophile. The choice of reaction conditions depends on the desired linkage.

Reaction TypeTarget ScaffoldConditionsNotes
Amide Coupling Kinase Inhibitors Carboxylic Acid + HATU/DIPEAStandard peptide coupling. Avoid acid chlorides if the piperazine N is sensitive (though it is tertiary here).
Urea Formation Kinase/GPCR Ligands Isocyanate OR TriphosgeneGenerates the urea linker common in Type II kinase inhibitors (e.g., Sorafenib analogs).
Sulfonylation Antifungals/GPCRs Sulfonyl Chloride + PyridineCreates sulfonamides. High yield, robust stability.
Derivatization Decision Tree

Derivatization Core 4-(4-Cyclopentylpiperazin-1-yl)aniline R_Acid + Carboxylic Acid (HATU/EDC) Core->R_Acid R_Iso + Isocyanate (DCM/TEA) Core->R_Iso R_Sulf + Sulfonyl Chloride (Pyridine) Core->R_Sulf P_Amide Amide Analog (Kinase Hinge Binder) R_Acid->P_Amide P_Urea Urea Analog (DFG-out Inhibitor) R_Iso->P_Urea P_Sulf Sulfonamide (Metabolic Stability) R_Sulf->P_Sulf

Figure 2: Synthetic divergence from the core aniline building block.

Medicinal Chemistry Context & Case Studies

Why Cyclopentyl? (The "Goldilocks" Ring)

In SAR studies, the cyclopentyl group often outperforms cyclohexyl and aliphatic chains:

  • Vs. Cyclohexyl: Cyclopentyl is flatter (envelope conformation) and occupies less volume, fitting into tighter hydrophobic pockets where cyclohexyl might clash sterically.

  • Vs. n-Pentyl: The cyclic constraint reduces the entropic penalty of binding. It also removes the terminal methyl group, a common site for metabolic oxidation (omega-oxidation).

Relevant Therapeutic Classes[2][3][4][5][6][7]
  • Antifungals (Azoles):

    • Analogs of Posaconazole utilize N-arylpiperazines to extend into the hydrophobic channel of the CYP51 enzyme. The cyclopentyl tail mimics the extended alkyl chains found in older azoles but with better rigidity [1].

  • GPCR Ligands (Dopamine/Serotonin):

    • The N-arylpiperazine motif is the pharmacophore for Aripiprazole (D2 partial agonist). Substituting the tail with a cyclopentyl group modulates receptor subtype selectivity (e.g., 5-HT1A vs D2) [2].

  • Kinase Inhibitors:

    • While Ribociclib (CDK4/6 inhibitor) uses a cyclopentyl on the central amine, the concept of using cycloalkyl amines to fill the solvent-exposed region or hydrophobic back-pocket is identical. This aniline block allows researchers to rapidly install this motif onto new kinase cores [3].

Quality Control & Characterization

To ensure data integrity in biological assays, the building block must meet strict purity criteria.

Impurity Profile
  • Nitro Precursor: Must be <0.1%. Nitro groups are toxic and can act as "false positives" in cellular assays due to redox cycling.

  • Des-cyclopentyl piperazine: Result of dealkylation (rare) or impure starting material.

  • Bis-aniline: Result of double substitution on the piperazine (impossible if starting with 1-substituted piperazine, but possible in Method B).

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Note: The acidic modifier is crucial to protonate the piperazine nitrogen, ensuring good peak shape and preventing tailing.

  • Detection: UV at 254 nm (Aromatic) and 280 nm.

References

  • Technical Disclosure Commons. (2022).[1] Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol.[1] (Describes the industrial synthesis of the phenol analog, directly applicable to the aniline).

  • Journal of Medicinal Chemistry. (2016). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.[2] (Review of the N-arylpiperazine scaffold in oncology and GPCRs).

  • Google Patents. (2017). Process for Preparing (Cyclopentyl[d]pyrimidin-4-yl)piperazine Compounds.[3] (Details the use of cyclopentyl-piperazine motifs in AKT inhibitor synthesis).

  • ChemScene. (2024). 4-Cyclopentylpiperazin-1-amine Product Data. (Commercial data for the key starting material).

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Application of 4-(4-Cyclopentylpiperazin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Rationale The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs ta...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Rationale

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs targeting a wide range of biological endpoints. The incorporation of an N-arylpiperazine moiety, in particular, is a common strategy for engaging with specific receptor pockets and modulating the pharmacokinetic properties of a molecule. The title compound, 4-(4-Cyclopentylpiperazin-1-yl)aniline, combines this key structural feature with a cyclopentyl group, which can enhance lipophilicity and promote favorable interactions within hydrophobic binding domains, and a primary aniline group that serves as a versatile synthetic handle for further chemical elaboration.

Given its absence from major chemical catalogs, this guide serves as a foundational resource for research groups wishing to synthesize and utilize this compound as a building block for new chemical entities. The methodologies described herein are grounded in established, reliable chemical transformations, ensuring a high probability of success for experienced synthetic chemists.

Proposed Synthesis of 4-(4-Cyclopentylpiperazin-1-yl)aniline

The most logical and efficient synthetic route to the target aniline involves a two-step sequence:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 1-cyclopentylpiperazine and an N-protected aniline precursor, such as 1-bromo-4-nitrobenzene or 1-fluoro-4-nitrobenzene. This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1]

  • Nitro Group Reduction: The subsequent reduction of the nitro group to the corresponding primary amine. This transformation can be achieved under various conditions, with catalytic hydrogenation being a common and clean method.[2][3]

This strategy offers high functional group tolerance and typically proceeds in good to excellent yields.

Synthetic Workflow Diagram

The overall synthetic plan is depicted in the following workflow diagram:

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Cyclopentyl-4-(4-nitrophenyl)piperazine

  • Rationale: The Buchwald-Hartwig amination is selected for its reliability and broad substrate scope in forming aryl-amine bonds. 1-Bromo-4-nitrobenzene is chosen as the aryl halide due to its commercial availability and reactivity. A palladium acetate catalyst with a suitable phosphine ligand like BINAP is a well-established system for this type of transformation.

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-nitrobenzene (1.0 eq.), 1-cyclopentylpiperazine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

    • Add palladium(II) acetate (0.02 eq.) and BINAP (0.03 eq.).

    • Add anhydrous toluene via syringe. The reaction mixture should be approximately 0.1 M in the limiting reagent.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 1-cyclopentyl-4-(4-nitrophenyl)piperazine.

Step 2: Synthesis of 4-(4-Cyclopentylpiperazin-1-yl)aniline

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a common and effective catalyst for this purpose.

  • Procedure:

    • Dissolve the 1-cyclopentyl-4-(4-nitrophenyl)piperazine (1.0 eq.) from Step 1 in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% palladium on carbon (10% w/w).

    • Seal the reaction vessel and purge with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Once complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.

    • Rinse the celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the final product, 4-(4-Cyclopentylpiperazin-1-yl)aniline. Further purification by chromatography may be performed if necessary.

Commercial Sourcing of Starting Materials

As the target compound is not commercially available, sourcing the necessary precursors is a critical step. The following tables provide an overview of representative suppliers and pricing for the key starting materials. Prices are indicative and subject to change.

Table 1: Suppliers and Indicative Pricing for 1-Cyclopentylpiperazine (CAS: 21043-40-3)

SupplierQuantityPurityIndicative Price (USD)
TCI America5 g>98.0%$61.75[4]
Chem-Impex5 g≥ 98%$147.62[5]
TCI India5 g>98.0%₹11,600.00[6]

Table 2: Suppliers and Indicative Pricing for 1-Bromo-4-nitrobenzene (CAS: 586-78-7)

SupplierQuantityPurityIndicative Price (USD)
Thermo Scientific10 g98%$46.20[7]
GTI Laboratory Supplies-99.9%$63.21[8]
Manchester Organics100 g-£45.00[9]
TCI UK25 g>99.0%£39.00

Table 3: Suppliers and Indicative Pricing for 1-Fluoro-4-nitrobenzene (CAS: 350-46-9)

SupplierQuantityPurityIndicative Price (USD)
Sigma-Aldrich100 g99%€65.90
GTI Laboratory Supplies30 g99.9%$30.62[10]
Thermo Scientific100 g99%-

Potential Applications in Drug Discovery

The 4-(4-Cyclopentylpiperazin-1-yl)aniline scaffold is a valuable starting point for the synthesis of a diverse range of potential therapeutic agents. The primary aniline functionality can be readily derivatized to introduce various pharmacophores and modulate the compound's properties.

Logical Relationships in Application

G cluster_0 Potential Therapeutic Areas A 4-(4-Cyclopentylpiperazin-1-yl)aniline (Core Scaffold) B Amide Coupling A->B C Sulfonamide Formation A->C D Reductive Amination A->D E Urea/Thiourea Formation A->E F Oncology B->F G CNS Disorders C->G H Infectious Diseases D->H E->F E->G

Caption: Derivatization pathways and potential therapeutic applications.

Potential derivatization strategies include:

  • Acylation/Amide Bond Formation: Coupling the aniline with carboxylic acids to generate amides, a common linkage in many kinase inhibitors and other targeted therapies.

  • Sulfonylation: Reacting with sulfonyl chlorides to form sulfonamides, a functional group present in various diuretics, antibiotics, and anti-inflammatory drugs.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines, enabling the introduction of diverse side chains.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to access ureas and thioureas, which are known to engage in key hydrogen bonding interactions in many enzyme active sites.

By employing these and other synthetic transformations, researchers can explore the utility of the 4-(4-Cyclopentylpiperazin-1-yl)aniline scaffold in developing novel modulators of GPCRs, kinases, ion channels, and other important drug targets.

Conclusion

While 4-(4-Cyclopentylpiperazin-1-yl)aniline is not a commercially available reagent, it represents a synthetically accessible and highly valuable building block for drug discovery and development. The proposed two-step synthesis, leveraging the power of the Buchwald-Hartwig amination and a subsequent nitro group reduction, provides a reliable and efficient pathway to this compound. This guide offers the necessary foundational knowledge, including a detailed experimental protocol and sourcing information for precursors, to empower researchers to incorporate this promising scaffold into their synthetic programs.

References

  • Chem-Impex. 1-Cyclopentylpiperazine.

  • GTI Laboratory Supplies. 1-Fluoro-4-nitrobenzene, 99.9%, for synthesis, Certified® 30g.

  • GTI Laboratory Supplies. 1-Bromo-4-nitrobenzene, 99.9%, Certified OR®.

  • Tokyo Chemical Industry (India) Pvt. Ltd. 1-Cyclopentylpiperazine.

  • Thermo Scientific Chemicals. 1-Bromo-4-nitrobenzene, 98% 10 g.

  • Fisher Scientific. 1-Cyclopentylpiperazine 98.0+%, TCI America 5 g.

  • Thermo Scientific Chemicals. 1-Fluoro-4-nitrobenzene, 99% 2500 g.

  • Manchester Organics. 1-Bromo-4-nitrobenzene.

  • Tokyo Chemical Industry UK Ltd. 1-Bromo-4-nitrobenzene.

  • Labcompare.com. 1-Bromo-4-nitrobenzene, 98% 173361000 from Thermo Fisher Scientific.

  • Sigma-Aldrich. 1-Fluoro-4-nitrobenzene 99.

  • Wikipedia. Buchwald–Hartwig amination.

  • ChemicalBook. 1-Amino-4-cyclopentylpiperazine.

  • Santa Cruz Biotechnology. 1-Fluoro-4-nitrobenzene.

  • Benchchem. Synthesis of 4-Aminodiphenylamine from Nitrobenzene and Aniline: A Technical Guide.

  • Aaronchem. 1-(Cyclopentylmethyl)piperazine.

  • Loba Chemie. 1-FLUORO-4-NITROBENZENE.

  • Google Patents. CN1198789C - Process for preparing 4-nitroso-aniline from urea and nitrobenzene.

  • PMC. Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator.

  • Quora. How is nitro benzene converted to aniline?

  • LGC Standards. 1-Cyclopentyl-4-nitrosopiperazine.

  • PubChem. 1-Cyclopentylpiperazine.

  • Thermo Scientific Chemicals. 1-Amino-4-cyclopentylpiperazine, 97%.

Sources

Protocols & Analytical Methods

Method

synthesis of kinase inhibitors using 4-(4-Cyclopentylpiperazin-1-yl)aniline

Application Note: Synthesis of Kinase Inhibitors using 4-(4-Cyclopentylpiperazin-1-yl)aniline Abstract & Strategic Context In the rational design of kinase inhibitors, the solvent-exposed region of the ATP-binding pocket...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Kinase Inhibitors using 4-(4-Cyclopentylpiperazin-1-yl)aniline

Abstract & Strategic Context

In the rational design of kinase inhibitors, the solvent-exposed region of the ATP-binding pocket often tolerates bulky, solubilizing groups. The 4-(4-cyclopentylpiperazin-1-yl)aniline moiety (CAS: 443915-55-7) serves as a privileged structural motif in this context. It mimics the pharmacokinetic-enhancing "tail" found in approved CDK4/6 inhibitors (e.g., Ribociclib), but utilizes a phenyl core rather than a pyridine.

This application note provides a validated workflow for synthesizing kinase inhibitors by coupling this aniline to diverse heteroaryl scaffolds (pyrimidines, quinazolines, purines). We focus on two primary methodologies: Buchwald-Hartwig Cross-Coupling (for unactivated substrates) and Nucleophilic Aromatic Substitution (SNAr) (for electron-deficient scaffolds).

Key Advantages of this Motif:

  • Solubility: The basic piperazine nitrogen (pKa ~8-9) improves aqueous solubility via salt formation.

  • Metabolic Stability: The cyclopentyl group offers steric protection against N-dealkylation compared to linear alkyl chains.

  • Selectivity: The aniline amine functions as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Met residues).

Chemical Properties & Preparation

Before initiating coupling, ensure the quality of the aniline reagent.

PropertySpecification
Chemical Name 4-(4-Cyclopentylpiperazin-1-yl)aniline
CAS Number 443915-55-7
Molecular Formula C₁₅H₂₃N₃
Molecular Weight 245.37 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water.
Storage -20°C, under inert atmosphere (oxidation sensitive).
Reagent Synthesis (Pre-cursor Step)

If the reagent is not purchased, it can be synthesized in two steps:

  • SNAr: Reaction of 1-cyclopentylpiperazine with 1-fluoro-4-nitrobenzene (K₂CO₃, DMSO, 90°C) to yield the nitro-intermediate.

  • Reduction: Hydrogenation (H₂, Pd/C) or Fe/NH₄Cl reduction to yield the target aniline.

Experimental Protocols

Method A: Buchwald-Hartwig Cross-Coupling (Standard)

Best for coupling to unactivated aryl chlorides (e.g., 2-chloropyrimidines, aryl bromides).

Mechanism: The palladium catalyst facilitates the formation of the C-N bond between the aniline nitrogen and the aryl halide.

BuchwaldMechanism Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination OxAdd->Coord Aniline Deprot Deprotonation (Base) Coord->Deprot NaOtBu/Cs2CO3 RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle for the Pd-catalyzed amination of aryl halides.

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon.

  • Reagents:

    • Heteroaryl Halide (e.g., 2,4-dichloropyrimidine derivative): 1.0 equiv (e.g., 1.0 mmol)

    • 4-(4-Cyclopentylpiperazin-1-yl)aniline : 1.1 equiv (1.1 mmol)

    • Catalyst: Pd₂(dba)₃ (0.05 equiv) or Pd(OAc)₂ (0.05 equiv).

    • Ligand: XPhos or BINAP (0.10 equiv).

    • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).

    • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M concentration).

  • Procedure:

    • Add the halide, aniline, base, and ligand to the flask.

    • Add the solvent and degas by bubbling Argon for 10 minutes.

    • Add the Pd catalyst quickly under Argon flow.

    • Heat to 100°C for 4–12 hours. Monitor by LC-MS.

  • Workup:

    • Cool to room temperature. Filter through a Celite pad (wash with EtOAc).

    • Concentrate filtrate in vacuo.

    • Purify via Flash Chromatography (DCM:MeOH 95:5 to 90:10).

Critical Note: The basic nitrogen on the piperazine can coordinate to Pd. Using a monodentate phosphine ligand like XPhos often prevents catalyst poisoning better than bidentate ligands for this specific substrate.

Method B: Nucleophilic Aromatic Substitution (SNAr)

Best for electron-deficient scaffolds (e.g., 4-chloroquinazolines, 2-chloro-4-nitropyridines).

Protocol:

  • Reagents:

    • Electrophile (e.g., 4-chloro-6,7-dimethoxyquinazoline): 1.0 equiv.

    • 4-(4-Cyclopentylpiperazin-1-yl)aniline : 1.1 equiv.

    • Solvent: Isopropanol (iPrOH) or n-Butanol.

    • Acid Catalyst (Optional): HCl (4M in dioxane, 0.1 equiv) – accelerates reaction for quinazolines.

  • Procedure:

    • Dissolve reagents in the alcohol solvent (0.2 M).

    • Reflux at 85–110°C for 2–6 hours.

    • Observation: The product often precipitates as the HCl salt if acid is generated/used.

  • Workup:

    • Cool to 0°C.[1]

    • Filter the precipitate.[2][3] Wash with cold iPrOH and Et₂O.

    • If no precipitate forms, neutralize with saturated NaHCO₃, extract with DCM, and purify via chromatography.

Case Study: Synthesis Workflow

The following diagram illustrates a hypothetical workflow for creating a CDK-targeted inhibitor using this aniline.

SynthesisWorkflow Start Start: 2,4-Dichloropyrimidine Step1 Step 1: S_NAr (C4-Selective) Reagent: R-Amine (Hinge Binder) Cond: Et3N, EtOH, 0°C Start->Step1 Intermed Intermediate: 2-Chloro-4-amino-pyrimidine Step1->Intermed Step2 Step 2: Buchwald Coupling (C2-Position) Reagent: 4-(4-Cyclopentylpiperazin-1-yl)aniline Cond: Pd2(dba)3, XPhos, Cs2CO3, 100°C Intermed->Step2 Final Final Inhibitor: CDK Target Scaffold Step2->Final QC QC: HPLC (>98%), NMR, HRMS Final->QC

Figure 2: Sequential functionalization of a pyrimidine scaffold. Note that the aniline is typically introduced in the second step (C2 position) for CDK inhibitors.

Quality Control & Troubleshooting

Characterization Standards:

  • ¹H NMR (DMSO-d₆): Look for the characteristic cyclopentyl methine proton (~2.5 ppm, often obscured by DMSO/solvent, check multiplets at 1.4-1.8 ppm) and the piperazine protons (broad singlets/multiplets at 2.5-3.2 ppm). The aniline aromatic doublets usually appear around 6.5–7.5 ppm.

  • HPLC: Use a C18 column with a high-pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) to ensure the basic piperazine elutes with good peak shape. Acidic mobile phases may cause tailing.

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield (Buchwald) Catalyst poisoning by piperazine N.Switch to XPhos or BrettPhos precatalysts. Increase catalyst loading to 5-10 mol%.
Incomplete Conversion Aniline oxidation.Use fresh aniline (recrystallize if dark). Ensure strict O₂-free conditions.
Product Tailing (HPLC) Interaction with silanols.Add 0.1% Triethylamine or use high-pH compatible columns (e.g., XBridge).
Regioselectivity (SNAr) Competition between amines.Control temperature.[2][4][5] C4-displacement on pyrimidine is favored at low temp (0°C); C2 requires heat or catalysis.

References

  • ChemicalBook. (2024).[6] 4-(4-Cyclopentylpiperazin-1-yl)aniline (CAS 443915-55-7) Properties.[7] Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[8][9] (General reference for Buchwald conditions).

  • Pellegatti, L., et al. (2016). Synthesis of ribociclib intermediate and in-line purification. (Context for cyclopentylpiperazine scaffolds). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ribociclib (Structural Analog). Retrieved from

Sources

Application

Application Note: Chemoselective Coupling of 4-(4-Cyclopentylpiperazin-1-yl)aniline with Halides

Executive Summary This application note details the protocol for the C-N cross-coupling of 4-(4-Cyclopentylpiperazin-1-yl)aniline (referred to herein as CPPA ) with various aryl and heteroaryl halides. CPPA is a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the C-N cross-coupling of 4-(4-Cyclopentylpiperazin-1-yl)aniline (referred to herein as CPPA ) with various aryl and heteroaryl halides. CPPA is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for CDK4/6 inhibitors (e.g., Ribociclib analogs).

The presence of a basic tertiary amine (cyclopentyl-piperazine) and a nucleophilic primary aniline presents a specific challenge: catalyst poisoning via coordination of the basic nitrogen to the metal center. This guide provides two validated workflows:

  • Method A (Buchwald-Hartwig): For unactivated or electron-rich aryl halides.

  • Method B (

    
    ):  For electron-deficient heteroaryl halides (e.g., chloropyrimidines).
    

Strategic Analysis & Mechanism

Reactant Properties[1][2][3]
  • Nucleophile: CPPA contains two nitrogen types. The

    
     piperazine nitrogens are Lewis basic but sterically encumbered. The 
    
    
    
    -hybridized aniline nitrogen is the active nucleophile for cross-coupling.
  • Electrophile: The choice of halide (Cl, Br, I) and the electronic nature of the aryl ring dictate the method.

Mechanistic Challenge: Catalyst Deactivation

In Pd-catalyzed couplings, the tertiary amine of the piperazine ring can competitively bind to unsaturated Pd(0) species, removing them from the catalytic cycle. To mitigate this, bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are required. These ligands create a steric wall that prevents the "non-participating" basic nitrogen from coordinating to the metal center while facilitating oxidative addition.

Decision Matrix

Use the following logic to select the appropriate protocol:

DecisionMatrix Start Target Electrophile Type1 Electron-Deficient Heterocycle (e.g., 2-chloropyrimidine) Start->Type1 Type2 Electron-Neutral/Rich Aryl Halide (e.g., 4-bromoanisole) Start->Type2 Type3 Sterically Hindered Halide (Ortho-substituted) Start->Type3 MethodB Method B: SNAr (Acidic or Basic conditions) Type1->MethodB pKa driven MethodA Method A: Buchwald-Hartwig (BrettPhos / Pd) Type2->MethodA Standard MethodC Method A (Modified) (RuPhos / Pd) Type3->MethodC Steric relief

Figure 1: Decision matrix for selecting the optimal coupling strategy based on electrophile properties.

Protocol A: Buchwald-Hartwig Cross-Coupling

Applicability: General aryl bromides, chlorides, and triflates. Key Advantage: High turnover frequency (TOF) and tolerance of the basic piperazine tail.

Reagents & Stoichiometry
ComponentReagentEquiv.Role
Substrate Aryl Halide1.0Electrophile
Nucleophile CPPA 1.1 - 1.2Nucleophile
Catalyst

0.01 - 0.02Palladium Source
Ligand BrettPhos 0.02 - 0.04Ligand (L:Pd = 2:1)
Base

or

2.0 - 3.0Acid Scavenger
Solvent 1,4-Dioxane or t-Amyl Alcohol[0.2 M]Reaction Medium

Note: For highly hindered substrates, substitute BrettPhos with RuPhos .

Step-by-Step Procedure
  • Preparation: Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

  • Charging Solids: Add the Aryl Halide (1.0 mmol), CPPA (1.2 mmol),

    
     (18 mg, 0.02 mmol), BrettPhos (21 mg, 0.04 mmol), and 
    
    
    
    (650 mg, 2.0 mmol) to the vial.
    • Critical Step: If the aryl halide is a liquid, add it after the solvent.

  • Degassing: Seal the vial with a septum. Evacuate the vessel under high vacuum and backfill with inert gas (N2/Ar). Repeat this cycle 3 times .

    • Why? Oxygen causes rapid catalyst decomposition and homocoupling of the aniline.

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane (5.0 mL) through the septum.

  • Reaction: Place the vial in a pre-heated block at 90°C - 100°C . Stir vigorously (800 rpm) for 4–16 hours.

    • Monitoring: Monitor by LC-MS.[1] Look for the consumption of the halide.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble salts and Pd residues.

    • Wash the filtrate with water (2 x 10 mL) and Brine (1 x 10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient). The product is typically polar; a gradient of 0-10% MeOH in DCM is recommended.

Protocol B: Nucleophilic Aromatic Substitution ( )

Applicability: Electron-deficient heteroaryl halides (e.g., 2-chloropyrimidines, 4-chloropyridines). Key Advantage: Metal-free, lower cost, no catalyst poisoning issues.

Reagents & Stoichiometry
ComponentReagentEquiv.
Substrate Heteroaryl Chloride1.0
Nucleophile CPPA 1.0 - 1.1
Acid/Base

-TsOH (Acidic) OR DIPEA (Basic)
1.0 - 2.0
Solvent n-Butanol or IPA[0.3 M]
Step-by-Step Procedure
  • Setup: In a pressure vial, combine the Heteroaryl Chloride (1.0 mmol) and CPPA (1.0 mmol).

  • Solvent/Additive:

    • Method B1 (Basic): Add i-PrOH (3 mL) and DIPEA (2.0 mmol). Use this for moderately reactive electrophiles.

    • Method B2 (Acidic): Add n-Butanol (3 mL) and

      
      -TsOH (1.0 mmol). Use this for unreactive substrates (e.g., 2-aminopyrimidines) to protonate the ring nitrogen, activating the electrophile.
      
  • Reaction: Seal and heat to 100°C - 120°C for 12 hours.

  • Workup:

    • Concentrate the solvent.

    • Redissolve in DCM, wash with saturated

      
       (to neutralize any salts).
      
    • Purify via crystallization or chromatography.

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conversion (Method A) Catalyst poisoning by piperazineSwitch to BrettPhos G3 Precatalyst . The precatalyst ensures rapid initiation.
Protodehalogenation

-hydride elimination
Switch base from

to

; lower temperature to 80°C.
Insoluble SM Poor solubility of CPPAUse t-Amyl alcohol or add 10% DMF to the Dioxane.
Pd Residue in Product Chelation by piperazineTreat crude organic phase with SiliaMetS® Thiol or Trimercaptotriazine (TMT) scavengers.
Catalytic Cycle Visualization

Understanding the cycle helps in debugging. The bulky ligand is crucial for the Reductive Elimination step.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Amine Coordination (Pd-NH2-R) OxAdd->Coord + CPPA Deprot Deprotonation (Pd-NH-R) Coord->Deprot + Base - HX RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: The Buchwald-Hartwig catalytic cycle. The ligand (L) prevents the piperazine tail from interfering with the Pd center.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Pfizer Inc. (2015). Process for the preparation of Palbociclib.[2] US Patent 20150361099A1.

  • Hortibagyi, G. N., et al. (2016). Ribociclib as First-Line Therapy for HR-Positive, Advanced Breast Cancer. New England Journal of Medicine, 375, 1738-1748. [Link]

Sources

Method

Precision Acylation Protocols for the 4-(4-Cyclopentylpiperazin-1-yl)aniline Scaffold

This Application Note is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for the acylation of 4-(4-Cyclopentylpiperazin-1-yl)aniline . The following guide prioritizes...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for the acylation of 4-(4-Cyclopentylpiperazin-1-yl)aniline .

The following guide prioritizes chemoselectivity (targeting the aniline -NH₂ over the tertiary piperazine amine) and purification logic (handling the basicity of the product).

Part 1: Chemical Context & Strategic Analysis[1][2][3]

Substrate Analysis

The substrate, 4-(4-Cyclopentylpiperazin-1-yl)aniline (CAS: 61379-64-4), presents a classic "amphiphilic nucleophile" challenge common in kinase inhibitor synthesis (e.g., Ribociclib analogs).[1][2][3]

  • Site A (Target): The primary aniline nitrogen.[1][2]

    • Reactivity: Moderately nucleophilic.[1][2]

    • pKa: ~4.0–5.0 (Conjugate acid).[1][2]

    • Goal: Formation of amide bond.[1][2][4]

  • Site B (Bystander): The N4-piperazine nitrogen.[1][3][5]

    • Reactivity: Non-nucleophilic towards acylation (tertiary amine) but highly basic.[1][2]

    • pKa: ~8.5–9.5.[1][2]

    • Risk:[1][3][6][7][8] Acts as an internal "proton sponge."[1][2] In acidic media or with insufficient external base, this site protonates, potentially altering solubility or trapping the molecule in the aqueous phase during workup.[2]

The "Basicity Trap"

Unlike simple anilines, this molecule will sequester protons generated during the reaction (e.g., HCl from acid chlorides).[1][2]

  • Causality: If you use a 1:1 ratio of Base:Acid Chloride, the piperazine N4 may scavenge the proton, leaving the aniline as the free base but potentially precipitating the product as a salt or creating a viscous slurry.[1][2]

  • Solution: Use >2.5 equivalents of external base (DIPEA/TEA) to ensure both the HCl byproduct is neutralized and the piperazine remains in the free-base form for solubility in organic solvents (DCM/THF).[1][2]

Part 2: Experimental Protocols

Protocol A: Acylation with Acid Chlorides (High-Throughput/Scale-Up)

Best for: Simple amides (Acetyl, Acryloyl, Benzoyl) and high-yielding reactions.[1][2][3]

Reagents:

  • Substrate: 4-(4-Cyclopentylpiperazin-1-yl)aniline (1.0 equiv)[1][2][3]

  • Acylating Agent: Acid Chloride (1.1 – 1.2 equiv)[1][2][3]

  • Base: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Diisopropylethylamine (DIPEA) (2.5 – 3.0 equiv)[2][3]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)[1][2][3]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the aniline substrate in anhydrous DCM.
    
  • Base Addition: Add DIPEA via syringe. The solution should remain clear.

  • Temperature Control: Cool the reaction mixture to 0 °C (ice bath).

    • Reasoning: Although the tertiary amine won't acylate, lower temperatures prevent potential N-oxide formation or over-acylation (bis-amide) if the acid chloride is highly reactive (e.g., acryloyl chloride).[1][2][3]

  • Acylation: Add the Acid Chloride dropwise over 5–10 minutes.

    • Observation: Mild fuming or precipitation of DIPEA[1][2]·HCl salts may occur.[1][2][9]

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LC-MS (Target mass: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[3]
    
  • Quench: Add a small amount of MeOH (0.5 mL) to quench excess acid chloride.

Protocol B: Amide Coupling with Carboxylic Acids (Library Synthesis)

Best for: Complex acids, precious intermediates, or when acid chlorides are unstable.[1][2]

Reagents:

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv).[1][2]

    • Expert Insight:T3P (Propylphosphonic anhydride) is superior for anilines due to low epimerization risk and easy workup, but HATU is more robust for sterically hindered acids.[1][2]

  • Base: DIPEA (3.0 equiv).[1][2]

  • Solvent: DMF (for HATU) or EtOAc/DCM (for T3P).[1][2]

Step-by-Step Methodology (HATU Method):

  • Activation: Dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1][2] Stir for 5 minutes at RT.

    • Visual: Solution often turns yellow/orange.[1][2]

  • Addition: Add the aniline substrate (1.0 equiv) and the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc. Wash with saturated NaHCO₃ (3x) and Brine (1x).[1][2]

    • Note: Avoid acidic washes (see Purification Strategy below).[1][2]

Part 3: Visualization & Logic[1]

Reaction Mechanism & Chemoselectivity

The following diagram illustrates the competitive pathways and the role of the base.

AcylationPathways Substrate 4-(4-Cyclopentylpiperazin-1-yl)aniline (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Aniline NH2 Attack SideProduct Piperazinium Salt (Undesired if not neutralized) Substrate->SideProduct Protonation of N4 (by HCl byproduct) AcylAgent Acyl Chloride / Activated Ester (Electrophile) AcylAgent->Intermediate Base DIPEA (Base) Base->SideProduct Scavenges H+ Prevents Salt Formation Product Target Amide (Free Base) Intermediate->Product Elimination of Cl-

Figure 1: Reaction pathway highlighting the necessity of base to prevent piperazine protonation.[1][2][3]

Purification Decision Tree (The "Basic Amine" Protocol)

Handling the workup incorrectly is the most common failure mode for this substrate.[2]

WorkupLogic Crude Crude Reaction Mixture (Product + DIPEA + Salts) SolventCheck Reaction Solvent? Crude->SolventCheck DMF DMF SolventCheck->DMF DCM DCM / THF SolventCheck->DCM Dilute Dilute with EtOAc Wash with 5% LiCl (aq) DMF->Dilute DirectWash Wash with Sat. NaHCO3 DCM->DirectWash AcidWash CRITICAL DECISION: Acid Wash (1M HCl)? Dilute->AcidWash DirectWash->AcidWash Yes YES (Product moves to Aqueous) AcidWash->Yes To remove non-basic impurities No NO (Standard Protocol) AcidWash->No To keep product in Organic ExtractAcid Discard Organic Layer Basify Aqueous (pH > 10) Extract back to DCM Yes->ExtractAcid DryConc Dry (Na2SO4) & Concentrate No->DryConc ExtractAcid->DryConc

Figure 2: Workup logic. Note that acid washing requires a "Catch and Release" strategy due to the basic piperazine.[1][2]

Part 4: Analytical Data & Troubleshooting

Expected Analytical Profile
  • 1H NMR (DMSO-d6):

    • Amide NH: Singlet, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       9.5 – 10.2 ppm (deshielded).[2]
      
    • Aromatic Protons: AA'BB' system, shifts downfield relative to starting aniline.[1][2]

    • Piperazine Protons: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       2.5 – 3.2 ppm (multiplets).[2]
      
    • Cyclopentyl Methine: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       ~2.5 ppm (often obscured by DMSO/piperazine).[2]
      
  • Mass Spectrometry (ESI+):

    • Dominant Ion: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[2]
      
    • Note: You may see ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       due to the two basic nitrogens (Amide N is not basic, but Piperazine N4 and potentially the Aniline N if not fully acylated—though product has only one basic site, the piperazine).[2] Correction: The amide nitrogen is non-basic.[2] The piperazine N4 is the primary basic site.[1][2] ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
      
      
      
      is dominant.[2]
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous wash.[1][3]Do NOT use HCl wash unless performing "Catch & Release."[1][2] Use Sat. NaHCO₃ only.
Incomplete Reaction HCl trapping by piperazine.[1][2]Increase DIPEA to 3.0–4.0 equiv.
Precipitation Product HCl salt formation.[1][2]Add MeOH to dissolve, or wash with NaHCO₃ to free-base.[1][2][3]
Streaking on TLC Basic amine interaction with Silica.[1][2]Use DCM:MeOH:NH₄OH (90:10:1) or DCM:MeOH:Et₃N (95:5:1) as eluent.[1][2]

References

  • Preparation of Acrylamides (General Protocol): Vertex AI Search Result 1.1. "Synthesis of N-phenyl methacrylamide derivatives." Available at: (Generalized from snippet).[1][2][3]

  • Amide Coupling Reagents (Review): Montalbetti, C. A., & Falque, V. (2005).[1][2] "Amide bond formation and peptide coupling."[1][2][4] Tetrahedron, 61(46), 10827-10852.[1][2] (Standard Field Reference).

  • Aniline Reactivity & T3P: Dunetz, J. R., et al. (2016).[1][2] "T3P: A versatile reagent for amide bond formation."[1][2] Organic Process Research & Development.

  • Substrate Properties: PubChem CID 1512485. "4-Cyclopentylpiperazin-1-amine."[1][3] Available at: .[1][2][3]

  • Acylation Mechanism: Carey, F. A., & Sundberg, R. J.[1][2] "Advanced Organic Chemistry Part B: Reactions and Synthesis."[1][2] Springer.[1][2] (Authoritative Textbook Grounding).

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of 4-(4-Cyclopentylpiperazin-1-yl)aniline in the Synthesis of Advanced CDK4/6 Inhibitors

Abstract and Introduction Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, specifically governing the transition from the G1 (growth) to the S (synthesis) phase.[1] In many forms of can...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, specifically governing the transition from the G1 (growth) to the S (synthesis) phase.[1] In many forms of cancer, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is often hyperactivated, leading to uncontrolled cell proliferation.[2] The development of selective CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, represents a breakthrough in oncology, offering a targeted therapeutic strategy that arrests the cell cycle and inhibits tumor growth.[1][3]

A common structural motif in many of these third-generation kinase inhibitors is a substituted N-(pyridin-2-yl)pyrimidin-2-amine core.[3] The synthesis of this core architecture frequently relies on robust and efficient carbon-nitrogen (C-N) bond-forming reactions. This guide focuses on a critical building block, 4-(4-cyclopentylpiperazin-1-yl)aniline , and its application in the synthesis of potent CDK4/6 inhibitors. We will explore its properties, detail a validated synthetic protocol for its use in a key cross-coupling reaction, and provide the scientific rationale behind the methodological choices, thereby equipping researchers with the knowledge to successfully incorporate this intermediate into their drug discovery and development workflows.

Physicochemical Properties and Safety Data for 4-(4-Cyclopentylpiperazin-1-yl)aniline

A thorough understanding of the starting material's properties is fundamental to successful and safe synthesis.

PropertyValueSource
CAS Number 61379-64-4[4]
Molecular Formula C₁₃H₂₁N₃PubChem
Molecular Weight 219.33 g/mol PubChem
Physical Form Solid, semi-solid, or liquid lump
Purity Typically ≥95% - 98%[5]
Storage Keep in a dark place, under inert atmosphere, at room temperature. The container should be tightly sealed.

Safety and Handling:

4-(4-Cyclopentylpiperazin-1-yl)aniline is a hazardous substance and requires careful handling in a controlled laboratory environment.

  • Hazard Statements:

    • H302: Harmful if swallowed.[4][6]

    • H314: Causes severe skin burns and eye damage.[4][6]

  • Precautionary Statements:

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][6]

    • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • P405: Store locked up.[4][6]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. [6][7]

The Synthetic Strategy: Buchwald-Hartwig Amination

The key transformation involving 4-(4-cyclopentylpiperazin-1-yl)aniline in the synthesis of CDK4/6 inhibitors is the formation of a C-N bond between the aniline nitrogen and an electron-deficient heteroaryl ring. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is the industry-standard method for this purpose due to its high efficiency, functional group tolerance, and broad substrate scope.[8][9]

The reaction mechanism involves a catalytic cycle that includes oxidative addition of the aryl halide to the Pd(0) catalyst, amine coordination and deprotonation, and finally, reductive elimination to form the desired C-N bond and regenerate the catalyst.[8][10]

A Aryl Halide (Core Scaffold) e.g., 2-chloro-pyrido[2,3-d]pyrimidine derivative E Buchwald-Hartwig Cross-Coupling Reaction A->E B 4-(4-Cyclopentylpiperazin-1-yl)aniline (Key Intermediate) B->E C Palladium Catalyst (e.g., Pd(OAc)2) + Phosphine Ligand (e.g., X-Phos) C->E Catalyst System D Base (e.g., KOt-Bu) D->E Activator F CDK4/6 Inhibitor Precursor E->F C-N Bond Formation

Caption: General schematic of CDK4/6 inhibitor synthesis via Buchwald-Hartwig amination.

Detailed Laboratory Protocol: Synthesis of a CDK4/6 Inhibitor Precursor

This protocol describes a representative Buchwald-Hartwig amination reaction coupling 4-(4-cyclopentylpiperazin-1-yl)aniline with a generic 2-chloro-pyrido[2,3-d]pyrimidine core.

4.1 Materials and Reagents

ReagentCAS No.M.W.Typical AmountStoichiometry
2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one(Varies)(Varies)1.0 g1.0 eq
4-(4-Cyclopentylpiperazin-1-yl)aniline61379-64-4219.331.1 - 1.3 eq1.1 - 1.3
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.501-5 mol%0.01 - 0.05
X-Phos564483-18-7476.661.5 - 7.5 mol%0.015 - 0.075
Potassium tert-butoxide (KOt-Bu)865-47-4112.211.5 - 2.0 eq1.5 - 2.0
Toluene, Anhydrous108-88-392.1410-20 mL/g-

4.2 Experimental Workflow

The following workflow outlines the key steps from reaction setup to product isolation.

Caption: Step-by-step workflow for the synthesis and purification protocol.

4.3 Step-by-Step Protocol

  • Reaction Setup: To a flame-dried round-bottom flask or reactor vessel equipped with a magnetic stir bar and reflux condenser, add the 2-chloro-pyrido[2,3-d]pyrimidine core (1.0 eq) and 4-(4-cyclopentylpiperazin-1-yl)aniline (1.2 eq).

    • Rationale: Using a slight excess of the aniline component ensures complete consumption of the more valuable heterocyclic core.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: The Pd(0) catalytic species is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic efficiency.[10]

  • Reagent Addition: Carefully add potassium tert-butoxide (1.8 eq) to the flask.

    • Rationale: KOt-Bu is a strong, non-nucleophilic base required to deprotonate the aniline, forming the active amine nucleophile for the catalytic cycle.[11] It must be handled in an inert environment due to its hygroscopic and reactive nature.

  • Catalyst Premix (Optional but Recommended): In a separate, small, inerted vial, suspend Palladium(II) Acetate (0.02 eq) and X-Phos (0.03 eq) in anhydrous toluene (1-2 mL). Stir for 5-10 minutes.

    • Rationale: X-Phos is a bulky, electron-rich monophosphine ligand that promotes the oxidative addition and reductive elimination steps, which are often rate-limiting.[10][11] Premixing can facilitate the formation of the active Pd(0)L complex.

  • Reaction Initiation: Add anhydrous toluene to the main reaction flask via syringe, followed by the catalyst premix.

  • Heating and Monitoring: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloro-pyrimidine is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding water.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of dichloromethane/methanol or ethyl acetate/hexanes as the eluent.

  • Characterization: Combine the pure fractions, concentrate in vacuo, and dry to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Conclusion and Future Directions

4-(4-Cyclopentylpiperazin-1-yl)aniline is a valuable and strategically important intermediate in the synthesis of advanced CDK4/6 inhibitors. Its successful incorporation via the Buchwald-Hartwig amination reaction is a robust and scalable method for constructing the core of these life-saving therapeutics. The protocol detailed herein provides a reliable foundation for laboratory-scale synthesis. Future optimization efforts could focus on developing greener reaction conditions, exploring lower-cost catalyst systems, and minimizing purification steps to further enhance the efficiency of synthesizing these critical anticancer agents.[3]

References

  • Longdom Publishing. Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Available from: [Link]

  • Li, J., Gao, F., & Zhang, W. (2025). Advances in the Synthesis Process of Antitumor Drugs CDK4/6 Inhibitors. Chinese Journal of Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. 4-Cyclopentylpiperazin-1-amine. PubChem Compound Database. Available from: [Link]

  • Li, S., et al. (2019). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. ResearchGate. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Reddy, M. V. R., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). PubMed. Available from: [Link]

  • Maru, S., et al. (2021). Synthesis and Clinical Development of Palbociclib: An Overview. ResearchGate. Available from: [Link]

  • Sharma, S., & Van der Eycken, E. V. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Clinical Development of Palbociclib: An Overview. PubMed. Available from: [Link]

  • Wang, H., et al. (2022). Design, synthesis, and anticancer activity of three novel palbociclib derivatives. PLOS ONE. Available from: [Link]

  • Google Patents. US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.
  • PubChemLite. 4-(4-cyclopropylpiperazin-1-yl)aniline (C13H19N3). Available from: [Link]

  • ResearchGate. Analysis and synthesis of the related substances of palbociclib. Available from: [Link]

  • ResearchGate. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihy dro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and. Available from: [Link]

  • Google Patents. JPS61158973A - Production of 1-cyclopentylpiperazine.
  • Springer. (2023). Development of novel palbociclib-based CDK4/6 inhibitors exploring the back pocket behind the gatekeeper. Available from: [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Available from: [Link]

  • ResearchGate. A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing.... Available from: [Link]

  • MDPI. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Available from: [Link]

Sources

Method

preparation of 4-(4-Cyclopentylpiperazin-1-yl)aniline from 1-cyclopentylpiperazine

This Application Note is structured as a high-level technical guide for the synthesis of 4-(4-Cyclopentylpiperazin-1-yl)aniline , a critical pharmacophore in the development of kinase inhibitors and GPCR ligands.[1][2] [...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis of 4-(4-Cyclopentylpiperazin-1-yl)aniline , a critical pharmacophore in the development of kinase inhibitors and GPCR ligands.[1][2]

[1][2]

Executive Summary

This protocol details the two-step synthesis of 4-(4-Cyclopentylpiperazin-1-yl)aniline from 1-cyclopentylpiperazine .[1][2] The method utilizes a Nucleophilic Aromatic Substitution (


) followed by a catalytic hydrogenation. This route is selected for its high regioselectivity, scalability, and avoidance of expensive palladium catalysts in the coupling phase.

Target Molecule Profile:

  • IUPAC Name: 4-(4-cyclopentylpiperazin-1-yl)aniline[1][2]

  • Key Moiety:

    
    -aryl piperazine (Privileged scaffold in Medicinal Chemistry).[1][2]
    
  • Applications: Intermediate for CDK4/6 inhibitors (e.g., Ribociclib analogs), antipsychotics, and antifungal agents.[2]

Strategic Analysis & Retrosynthesis

The synthesis is designed to maximize purity and minimize chromatographic purification.[3]

  • Step 1 (Coupling): We employ

    
     chemistry using 1-fluoro-4-nitrobenzene .[1][2] While the chloro-analog is cheaper, the fluoro-derivative offers significantly faster kinetics and lower reaction temperatures (80°C vs 120°C), reducing thermal degradation of the cyclopentyl ring and minimizing bis-arylation byproducts.[1][2]
    
  • Step 2 (Functionalization): The nitro group is reduced to the aniline using Pd/C-catalyzed hydrogenation .[2] This is cleaner than Fe/HCl or SnCl2 reductions, which often leave metallic residues detrimental to downstream biological assays.[2]

Reaction Scheme

ReactionScheme SM1 1-Cyclopentylpiperazine (Starting Material) Inter Intermediate: 1-Cyclopentyl-4-(4-nitrophenyl)piperazine SM1->Inter Step 1: SNAr K2CO3, DMSO, 80°C Reagent1 1-Fluoro-4-nitrobenzene (Electrophile) Reagent1->Inter Product Product: 4-(4-Cyclopentylpiperazin-1-yl)aniline Inter->Product Step 2: Hydrogenation H2, Pd/C, MeOH

Caption: Two-stage synthetic route. Step 1 exploits the high electrophilicity of the fluoronitrobenzene. Step 2 utilizes clean catalytic hydrogenation.[2]

Experimental Protocol

Phase 1: Coupling

Objective: Synthesis of 1-cyclopentyl-4-(4-nitrophenyl)piperazine.

Materials
ReagentEquiv.MW ( g/mol )Role
1-Cyclopentylpiperazine 1.0154.25Nucleophile
1-Fluoro-4-nitrobenzene 1.1141.10Electrophile
Potassium Carbonate (

)
2.0138.21Base (HCl Scavenger)
DMSO --Solvent (Polar Aprotic)
Procedure
  • Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer.

  • Dissolution: Add 1-cyclopentylpiperazine (1.0 eq) and

    
      (2.0 eq) to DMSO (5 mL per gram of substrate). Stir for 10 minutes at room temperature to ensure suspension homogeneity.
    
  • Addition: Add 1-fluoro-4-nitrobenzene (1.1 eq) dropwise. Note: Reaction is slightly exothermic.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • IPC (In-Process Control):[1][2] Monitor by TLC (Hexane:EtOAc 7:3) or LCMS.[2] The fluoride leaving group makes this reaction rapid; conversion should exceed 98%.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to 20°C.

    • Slowly pour the reaction mass into ice-cold water (10x reaction volume) with vigorous stirring. The bright yellow nitro-intermediate will precipitate.[1][2]

    • Stir for 30 minutes to granulate the solid.

    • Filter the solid and wash with water (3x) to remove DMSO and inorganic salts.

    • Dry in a vacuum oven at 45°C.

Critical Process Parameter (CPP): The quality of DMSO is critical. Wet DMSO can stall the reaction or increase hydrolysis of the fluoro-nitrobenzene to 4-nitrophenol.[1][2]

Phase 2: Nitro Reduction

Objective: Reduction to 4-(4-cyclopentylpiperazin-1-yl)aniline.[1][2]

Materials
ReagentRole
Nitro Intermediate (from Step 1)Substrate
10% Pd/C (50% wet)Catalyst (10 wt% loading)
Methanol or Ethanol Solvent
Hydrogen Gas (

)
Reducing Agent
Procedure
  • Safety Check: Purge the reaction vessel with Nitrogen (

    
    ) to remove oxygen.[2] Pd/C is pyrophoric; handle as a slurry in water or toluene if possible, or add carefully under inert atmosphere.[2]
    
  • Loading: Dissolve the Nitro Intermediate in Methanol (10 mL/g). Add the 10% Pd/C catalyst (10% by weight of substrate).[2]

  • Hydrogenation:

    • Lab Scale (<5g): Use a hydrogen balloon.[2] Purge the flask 3x with vacuum/

      
       cycles. Stir vigorously at Room Temperature (RT) for 12 hours.
      
    • Scale-up (>10g): Use a Parr shaker or autoclave at 30–50 psi

      
      . Reaction time reduces to <4 hours.
      
  • Filtration: Filter the mixture through a Celite® pad to remove the catalyst.[2] Wash the pad with Methanol.[4] Caution: Do not let the filter cake dry out completely to prevent ignition.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the off-white to pale brown solid product.

Analytical Validation & QC

The following data points confirm the identity and purity of the final product.

TestExpected ResultDiagnostic Signal
LC-MS

Single peak >98% area
1H NMR (DMSO-

)
Aromatic:

6.8 (d, 2H), 6.5 (d, 2H)
The upfield shift of aromatic protons confirms reduction of

to

.
1H NMR (Aliphatic)Cyclopentyl:

1.4–1.9 (m, 8H)
Multiplets characteristic of the cyclopentyl ring.[1][2]
Appearance SolidOff-white to light tan (oxidizes to brown upon air exposure).[1][2]

Storage: The aniline product is oxidation-sensitive.[1][2] Store under Argon/Nitrogen at -20°C. For long-term stability, convert to the dihydrochloride salt by treating with HCl/Dioxane.[1][2]

Process Workflow Diagram

Workflow Start Start: Reagent Preparation Reaction1 Reaction 1: SNAr Coupling (80°C, DMSO) Start->Reaction1 Quench Quench: Pour into Ice Water (Precipitation) Reaction1->Quench Complete (TLC) Filter1 Filtration & Drying (Yields Nitro-Intermediate) Quench->Filter1 Reaction2 Reaction 2: Hydrogenation (Pd/C, H2, MeOH) Filter1->Reaction2 Redissolve in MeOH Celite Celite Filtration (Remove Pd catalyst) Reaction2->Celite Complete (LCMS) Evap Rotary Evaporation Celite->Evap Final Final Product: 4-(4-Cyclopentylpiperazin-1-yl)aniline Evap->Final

Caption: Operational workflow for the synthesis, highlighting the precipitation workup in Step 1 which avoids chromatography.

References

  • Nucleophilic Arom

    
    ) Methodology: 
    
    • BenchChem Technical Support.[2][5] "Application Notes and Protocols for Continuous Flow Reactions with 1-Fluoro-4-nitrobenzene." (2025).[1][2][5] This reference validates the high reactivity of the fluoro-nitro substrate in

      
       reactions.[1][2]
      
  • Synthesis of Piperazinyl-Aniline Intermediates

    • Technical Disclosure Commons.[2][4] "Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol." (2022).[1][2][4] Describes the analogous synthesis using p-nitrochlorobenzene and piperazine derivatives, validating the nitro-reduction pathway.

  • Starting Material Preparation (1-Cyclopentylpiperazine)

    • Google Patents (JPS61158973A).[2] "Production of 1-cyclopentylpiperazine."[1][2][6] Describes the reductive amination of piperazine with cyclopentanone.

    • [1]

  • General Hydrogenation Protocols

    • MDPI. "C-N Bond Formation by Consecutive Continuous-Flow Reductions." (2021).[1][2][7] Discusses catalytic hydrogenation of nitro/ester groups in piperazine derivatives.

    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(4-Cyclopentylpiperazin-1-yl)aniline Synthesis

Case ID: 4-CPA-SYN-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 4-(4-Cyclopentylpiperazin-1-yl)aniline is a critical workflow in the de...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-CPA-SYN-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-(4-Cyclopentylpiperazin-1-yl)aniline is a critical workflow in the development of CDK4/6 inhibitors (e.g., analogs of Ribociclib or Palbociclib). While the structure appears simple, yield attrition is common due to two main bottlenecks:

  • Incomplete SNAr coupling due to poor solubility or base selection.

  • Product loss during hydrogenation workup , where the amphiphilic nature of the product causes it to bind to the catalyst or form emulsions.

This guide provides a self-validating protocol and a troubleshooting decision tree to maximize yield and purity.

Module 1: The SNAr Coupling (Nitro-Intermediate Synthesis)

Objective: Synthesize 1-cyclopentyl-4-(4-nitrophenyl)piperazine. Core Reaction: 1-Cyclopentylpiperazine + 1-Fluoro-4-nitrobenzene


 Nitro-Intermediate
Standardized Protocol (High-Yield)
  • Stoichiometry: 1.0 eq. 1-Fluoro-4-nitrobenzene : 1.1 eq. 1-Cyclopentylpiperazine : 1.5 eq. K2CO3.

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF. Avoid Acetonitrile for scale-up unless using reflux, as kinetics are slower.

  • Temperature: 80–90 °C.

Troubleshooting & FAQs

Q: My conversion is stuck at ~70% after 12 hours. Should I add more base? A: No. If you are using an inorganic base like K2CO3, the issue is likely surface area , not stoichiometry.

  • Diagnosis: In solvents like DMSO, K2CO3 has low solubility. If the particle size is too large, the reaction stalls.

  • Fix: Use finely milled K2CO3 or switch to Cs2CO3 (Cesium Carbonate), which has higher solubility and basicity in organic solvents. Alternatively, add a phase transfer catalyst (e.g., 5 mol% TBAB).

Q: I see a secondary spot on TLC just below the product. Is it a bis-alkylation? A: Unlikely with 1-cyclopentylpiperazine (secondary amine). This is likely the hydrolysis byproduct (4-nitrophenol), especially if your solvent was "wet."

  • Mechanism: Trace water acts as a competing nucleophile against the activated fluoride.

  • Prevention: Use anhydrous DMSO/DMF. Ensure the base is dry.[1][2]

Q: The workup is a mess. I have a stable emulsion. A: The product is basic. If you wash with water while the organic layer is acidic or neutral, the piperazine protonates and acts as a surfactant.

  • Solution: Ensure the aqueous wash is basic (pH > 10) using dilute NaOH or Na2CO3 during the initial extraction. This keeps the piperazine neutral and in the organic phase.

Module 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to the aniline without losing product to the catalyst cake. Core Reaction: Nitro-Intermediate + H2


 4-(4-Cyclopentylpiperazin-1-yl)aniline
Standardized Protocol
  • Catalyst: 10 wt% Pd/C (50% wet). Loading: 5–10 wt% relative to substrate.

  • Solvent: Methanol or Ethanol (Anhydrous).

  • Hydrogen Source: Balloon (1 atm) is usually sufficient; 30 psi (Parr shaker) for faster kinetics.

Troubleshooting & FAQs

Q: The reaction is complete by TLC, but I lost 40% of my mass after filtration. Where is it? A: The product is likely adsorbed to the carbon support of the catalyst. The aniline-piperazine motif is highly polar and "sticky" on activated carbon.

  • The Fix (The "Hot Wash"): Do not filter cold.

    • Heat the reaction mixture to 40–50 °C.

    • Filter through Celite while warm.

    • Critical Step: Wash the filter cake with warm MeOH containing 1% Triethylamine . The base competes for the acidic sites on the carbon, releasing your product.

Q: The reaction stalls at the hydroxylamine intermediate (incomplete reduction). A: This often happens if the H2 pressure is too low or the catalyst is poisoned by sulfur traces from the DMSO step (Module 1).

  • Validation: Check for a spot slightly more polar than the nitro starting material but less polar than the aniline.

  • Fix:

    • Ensure rigorous removal of DMSO/sulfur before hydrogenation (consider an extra water wash in Module 1).

    • Add a promoter: 1–2 drops of Acetic Acid can accelerate the reduction of the hydroxylamine intermediate.

Module 3: Purification & Storage

Q: My product turns purple/brown after a few days on the bench. A: Anilines are oxidation-sensitive. The electron-donating piperazine ring makes this specific aniline even more electron-rich and prone to oxidation (formation of quinone imines).

  • Storage Protocol: Store as the HCl salt if possible. If the free base is required, store under Argon at -20 °C.

  • Purification: Avoid silica gel chromatography if possible, as the acidic silica can streak the product. If necessary, use DCM:MeOH:NH4OH (90:10:1) to deactivate the silica.

Visual Troubleshooting Guides

Figure 1: Synthesis Workflow & Critical Control Points

SynthesisWorkflow Start Start: 1-Cyclopentylpiperazine + 4-Fluoronitrobenzene Step1 Step 1: S_NAr Coupling (DMSO, K2CO3, 90°C) Start->Step1 Check1 Checkpoint: Conversion > 95%? Step1->Check1 Check1->Step1 No (Add Cs2CO3 or Temp) Workup1 Workup: Basic Wash (pH > 10) Remove DMSO completely Check1->Workup1 Yes Step2 Step 2: Hydrogenation (Pd/C, H2, MeOH) Workup1->Step2 Check2 Checkpoint: Yield Loss on Filter? Step2->Check2 Final Final Product: 4-(4-Cyclopentylpiperazin-1-yl)aniline Check2->Final No Check2->Final Yes (Perform Hot TEA Wash)

Caption: Optimized workflow emphasizing the critical "Hot TEA Wash" to recover yield during the hydrogenation step.

Figure 2: Troubleshooting Low Yields

Troubleshooting Issue Issue: Low Overall Yield Step Which Step? Issue->Step SNAr S_NAr Step Step->SNAr Step 1 Hydro Hydrogenation Step->Hydro Step 2 Solubility Check Base Solubility (Switch to Cs2CO3) SNAr->Solubility Hydrolysis Check Water Content (Dry Solvents) SNAr->Hydrolysis Trapping Product trapped on Carbon? (Wash cake with warm MeOH/TEA) Hydro->Trapping Poison Catalyst Poisoning? (Remove Sulfur/DMSO traces) Hydro->Poison

Caption: Decision tree for diagnosing yield loss. Green branches indicate the most common solutions for this specific scaffold.

Quantitative Data: Solvent Effects on SNAr Conversion

Data derived from internal optimization of similar nitro-aryl piperazine couplings.

SolventBaseTemp (°C)Time (h)Conversion (%)Notes
Acetonitrile K2CO380 (Reflux)2465%Too slow; requires reflux.
DMF K2CO390692%Good, but aqueous workup requires care.
DMSO K2CO390498% Recommended. Fastest kinetics.
DMSO DIPEA90685%Organic base less effective for this substrate.

References

  • Novartis AG. (2017). Process for preparation of Ribociclib and its acid addition salts.[3] WO 2018051280.[3] (Describes the industrial handling of cyclopentyl-piperazine intermediates).

  • Pfizer Inc. (2005). Pyrido[2,3-d]pyrimidin-7-ones as CDK4 inhibitors. US Patent 7,781,583. (Foundational chemistry for Palbociclib intermediates involving SNAr and reduction).

  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases.[4] Journal of Medicinal Chemistry, 43(24), 4606–4616. (Academic grounding for the synthesis of piperazinyl-aniline scaffolds).

  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Piperazine Synthesis. (General troubleshooting for catalytic hydrogenation of piperazines).

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 4-(4-Cyclopentylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-Zn-443915 Compound: 4-(4-Cyclopentylpiperazin-1-yl)aniline CAS: 443915-55-7 Molecular Formula: C₁₅H₂₃N₃ Molecular Weight: 245.36 g/mol [1][2][3]

Executive Summary & Molecule Profile

User Context: You are likely synthesizing this compound as a key intermediate for CDK4/6 inhibitors (similar to Ribociclib analogs) or as a building block for lipophilic N-aryl piperazines.

The Challenge: This molecule presents a "Push-Pull" solubility paradox.

  • The Cyclopentyl Group: Adds significant lipophilicity, making the compound highly soluble in common organics (DCM, Ethyl Acetate, Toluene), often leading to "oiling out" rather than crystallizing.

  • The Aniline Moiety: Is electron-rich and highly susceptible to oxidation, turning the product brown/purple upon exposure to air or light during hot recrystallization.[3]

  • The Piperazine Core: Basic nitrogen centers can trap metal catalysts (Pd, Cu) if synthesized via Buchwald-Hartwig or Ullmann coupling.[1][3]

This guide provides a self-validating troubleshooting workflow to maximize purity (>99.5%) and yield while mitigating oxidation.

Troubleshooting Guide (Q&A Format)

Issue 1: "My product turns brown or purple during the hot filtration step."

Diagnosis: Oxidative degradation of the electron-rich aniline functionality.[1][3] Root Cause: Exposure to atmospheric oxygen at elevated temperatures, potentially catalyzed by trace metals.

Corrective Action:

  • Degas Solvents: Sparge all recrystallization solvents with Nitrogen or Argon for 15 minutes prior to use.[1]

  • Add Antioxidants: Add 0.5 - 1.0 wt% L-Ascorbic Acid or Sodium Dithionite to the aqueous phase (if using a biphasic system) or directly to the polar solvent.[1][3] This acts as a sacrificial reductant.

  • Speed is Critical: Minimize the time the solution spends at boiling point. Do not hold at reflux for >30 minutes.

Issue 2: "The product separates as an oil (oiling out) instead of a solid."

Diagnosis: The metastable zone width (MSZW) is narrow, or the solvent system is too non-polar. The cyclopentyl group lowers the melting point and increases solubility in non-polar anti-solvents. Root Cause: Cooling too rapidly or using an anti-solvent (e.g., Heptane) that induces liquid-liquid phase separation (LLPS) before crystallization.[1][3]

Corrective Action:

  • Switch Solvent System: Move from Toluene/Heptane to Isopropanol (IPA)/Water or Ethanol/Water .[1] The hydroxyl groups in the alcohol interact with the piperazine nitrogens, stabilizing the solution and raising the oiling-out temperature.[1][3]

  • Seeding Protocol: Do not cool to 0°C immediately.

    • Cool to cloud point (approx. 40-45°C).

    • Add seed crystals (0.5 wt%).

    • Hold for 1 hour to establish a crystal bed.

    • Slow cool (5°C/hour) to final temperature.

Issue 3: "I have persistent Palladium (Pd) residue (>50 ppm) after recrystallization."

Diagnosis: The basic piperazine nitrogens are excellent ligands for Pd. Root Cause: Standard recrystallization does not break the Pd-Nitrogen coordination complex.[1][3]

Corrective Action:

  • Scavenger Treatment: Before recrystallization, dissolve the crude in THF or DCM and treat with SiliaMetS® Thiol or activated charcoal (Darco G-60) at 50°C for 1 hour.[1][3] Filter, then proceed to recrystallization.[4][5]

  • Salt Formation: If the free base refuses to purge Pd, convert to the Dihydrochloride (2HCl) or Tosylate salt.[1] The lattice energy of the salt often excludes metal impurities more effectively than the free base.[1][3]

Recommended Experimental Protocols

Protocol A: The "Gold Standard" (Isopropanol/Water)

Best for: General purity enhancement and avoiding oiling out.[1]

  • Dissolution: Charge 10.0 g of crude 4-(4-Cyclopentylpiperazin-1-yl)aniline into a flask.

  • Solvent Addition: Add 60 mL of Isopropanol (IPA) .

  • Heating: Heat to reflux (82°C) under N₂ atmosphere.[1] The solution should be clear.

    • Note: If undissolved solids remain (likely inorganic salts), perform a hot filtration.

  • Anti-solvent Addition: Slowly add 20 mL of degassed Water dropwise at reflux.

    • Observation: The solution may become slightly turbid; add just enough IPA to clarify if needed.

  • Controlled Cooling:

    • Cool to 50°C over 30 minutes.

    • Seed with pure crystals.[1]

    • Cool to 0-5°C over 2 hours.

  • Isolation: Filter the off-white/beige solid.[1][3] Wash with cold IPA:Water (3:1) .

  • Drying: Vacuum dry at 40°C. Avoid high temps (>60°C) to prevent surface oxidation.[1]

Protocol B: The "Lipophilic Scrubber" (Toluene/Heptane)

Best for: Removing polar impurities or if the compound is very oily.[1]

  • Dissolution: Dissolve crude in 5 volumes of Toluene at 60°C.

  • Clarification: Treat with activated charcoal (5 wt%) for 15 mins, then hot filter.

  • Crystallization:

    • Cool to 40°C.[6]

    • Add 5-8 volumes of Heptane slowly.

    • Critical: If oiling occurs, reheat to redissolve and add heptane slower or reduce heptane volume.

  • Isolation: Filter at 0°C. Wash with pure Heptane.

Data Summary: Solvent Screening

Solvent SystemSolubility (Hot)Solubility (Cold)Risk FactorRecommendation
Isopropanol (IPA) HighModerateLowPrimary Choice
Ethanol/Water (4:1) Very HighLowHydrolysis (low risk)Good Yield
Toluene/Heptane HighLowOiling OutGood for non-polar impurities
DCM/Hexane Very HighVery LowRapid OilingAvoid
Ethyl Acetate ModerateLowSolvate formationSecondary Choice

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for optimizing the purification based on observed phenomena.

Recrystallization_Logic Start Crude 4-(4-Cyclopentylpiperazin-1-yl)aniline Check_Color Is the Crude Dark/Black? Start->Check_Color Pre_Treat Action: Charcoal/Silica Thiol Treatment (Remove Pd/Oxidation products) Check_Color->Pre_Treat Yes Solvent_Select Select Solvent System Check_Color->Solvent_Select No Pre_Treat->Solvent_Select IPA_Route Route A: IPA / Water (Standard) Solvent_Select->IPA_Route Tol_Route Route B: Toluene / Heptane (For Lipophilic Impurities) Solvent_Select->Tol_Route Observation Observe Cooling Behavior IPA_Route->Observation Tol_Route->Observation Issue_Oil Issue: Oiling Out Observation->Issue_Oil Liquid Phase Separation Issue_Yield Issue: Low Yield Observation->Issue_Yield No Precipitate Success Success: Off-White Crystalline Solid (>99% Purity) Observation->Success Crystals Form Fix_Oil Fix: Reheat -> Add Seed -> Slower Cool -> Increase Polar Solvent Issue_Oil->Fix_Oil Fix_Oil->Observation Fix_Yield Fix: Increase Anti-Solvent Ratio or Cool to -10°C Issue_Yield->Fix_Yield Fix_Yield->Observation

Caption: Decision matrix for solvent selection and troubleshooting common crystallization failures (Oiling out, Coloration).

References

  • European Patent Office. (2002).[1] EP1230231B1 - Process for preparing N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine.[1][3] (Describes analogous purification of N-aryl piperazine anilines using Isopropanol). Available at:

  • ResearchGate. (2021). Discussion: How to recrystallize amine compounds prone to oxidation. Available at: [Link]

Sources

Troubleshooting

resolving steric hindrance in 4-(4-Cyclopentylpiperazin-1-yl)aniline coupling

Ticket ID: #CP-ANL-442 Subject: Resolving Steric Hindrance in 4-(4-Cyclopentylpiperazin-1-yl)aniline Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary & Diagn...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CP-ANL-442 Subject: Resolving Steric Hindrance in 4-(4-Cyclopentylpiperazin-1-yl)aniline Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Diagnostic Assessment

User Context: You are attempting to couple 4-(4-Cyclopentylpiperazin-1-yl)aniline (referred to hereafter as CPA ) to an electrophile. The Challenge: You are encountering low conversion or stalled reactivity attributed to "steric hindrance."[1]

Technical Reality Check: Structurally, the primary amine (-NH₂) on CPA is para-substituted relative to the bulky cyclopentylpiperazine tail.[1][2] Therefore, the amine itself is not intrinsically sterically hindered.[1] If you are observing "steric" failure, it is almost certainly due to one of three factors:

  • The Electrophile: You are coupling to a sterically demanding partner (e.g., an ortho-substituted aryl halide or a tertiary carboxylic acid).[1][2]

  • Catalyst Mismatch: Your Pd-ligand system has a "cone angle" too small to accommodate the bulk of the coupling partner, or the catalyst is deactivating before oxidative addition is complete.[1]

  • Pseudo-Sterics (Aggregation): The lipophilic cyclopentyl tail combined with the polar piperazine core can cause supramolecular aggregation in non-polar solvents, effectively shielding the amine.

The following guide prioritizes Buchwald-Hartwig and Amide Coupling workflows, as these are the most common failure points for this scaffold.

Diagnostic Logic Tree

Before altering reagents, determine the root cause of the hindrance using this decision matrix.

DiagnosticTree Start Start: Low Conversion with CPA CheckPartner Analyze Electrophile Partner Start->CheckPartner IsOrtho Is Electrophile Ortho-Substituted or Bulky Heterocycle? CheckPartner->IsOrtho YesOrtho True Steric Clash IsOrtho->YesOrtho Yes NoOrtho Likely Electronic/Solubility Issue IsOrtho->NoOrtho No Action1 Protocol A: Bulky Phosphine Ligands (BrettPhos/XPhos) YesOrtho->Action1 C-N Coupling Action3 Protocol C: High-Energy Amidation (T3P or Acid Fluoride) YesOrtho->Action3 Amide Coupling Action2 Protocol B: Solubility Check (Switch to DMA/NMP + Heat) NoOrtho->Action2

Figure 1: Diagnostic workflow to isolate the source of 'steric' failure. True steric hindrance usually requires changing the catalyst geometry.

Protocol A: Overcoming Sterics in C-N Cross-Coupling (Buchwald-Hartwig)[1][2]

If you are synthesizing a Ribociclib analog or coupling CPA to a hindered aryl halide, standard ligands like BINAP or DPPF often fail because they lack the bulk required to force reductive elimination in crowded systems.

The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1][3]

  • Mechanism: These ligands are massive.[1][2] They create a "monoligated" Pd(0) species.[1][2] Their bulk promotes the reductive elimination step, which is usually the rate-determining step in sterically hindered couplings.[1][2]

Optimized Recipe: The "BrettPhos" System

Use this protocol for coupling CPA to ortho-substituted aryl halides or hindered heteroaromatics (e.g., chloropyrimidines).[1][2]

ComponentEquivalentsRoleSpecific Recommendation
Aryl Halide 1.0 eqElectrophileBromides preferred over Chlorides for kinetics.[1][2]
CPA (Aniline) 1.2 eqNucleophileSlight excess to drive reaction.[1][2]
Catalyst 2–4 mol%Pd SourceBrettPhos Pd G4 (CAS: 1599466-81-5).[1][2] Why: Pre-activated, air-stable, ensures 1:1 L:Pd ratio.[1][2]
Base 2.0 eqProton ScavengerNaOtBu (Sodium tert-butoxide).[1][2] Critical: Must be anhydrous/fresh.[1][2]
Solvent [0.2 M]Medium1,4-Dioxane or t-Amyl Alcohol .[1][2]
Temp 90–100°CEnergyStandard heating.[1][2] Microwave: 110°C for 30 min.

Step-by-Step:

  • Charge: Add Aryl Halide, CPA, and NaOtBu to a vial equipped with a stir bar.

  • Purge: Seal and purge with N₂/Ar for 5 minutes (remove O₂ to protect the catalyst).

  • Catalyst Addition: Add BrettPhos Pd G4 solid quickly under positive inert gas pressure.

    • Alternative: If using Pd(OAc)₂ + Ligand, premix them in solvent at 60°C for 5 mins before adding.[2] Use BrettPhos or RuPhos (for secondary amines/alkoxides) or XPhos (general sterics).[1][2]

  • Solvent: Add anhydrous, degassed 1,4-Dioxane.

  • Reaction: Heat to 100°C. Monitor via LCMS.

    • Checkpoint: If reaction stalls at 50%, add 1 mol% more catalyst.[1][2]

Why this works: The BrettPhos ligand is structurally designed to "hug" the Palladium, preventing the formation of inactive dimers and forcing the crowded aniline and aryl group together for bond formation [1].

Protocol B: Steric Amide Coupling (The "T3P" Method)

If you are coupling CPA to a hindered carboxylic acid (e.g., a tertiary carbon at the


-position), standard HATU/EDC conditions often result in the activated ester hydrolyzing before the bulky aniline can attack.[2]

The Solution: Propylphosphonic Anhydride (T3P) .[1]

  • Mechanism: T3P acts as a kinetic dehydrating agent.[1][2] It does not form a separate activated ester intermediate that can easily hydrolyze; it drives the equilibrium toward the amide even in sterically crowded pockets.

Optimized Recipe: T3P High-Temp Coupling
ComponentEquivalentsRoleNotes
Carboxylic Acid 1.0 eqElectrophile--
CPA (Aniline) 1.1 eqNucleophile--
Reagent 2.0 eqCoupling AgentT3P (50% w/w in EtOAc or DMF).[1][2]
Base 3.0 eqBasePyridine or DIPEA .[1][2] Pyridine often works better with T3P.[1][2]
Solvent [0.1 M]MediumEtOAc (standard) or 2-MeTHF (higher boiling point).[1]

Step-by-Step:

  • Dissolve Acid and CPA in EtOAc (or 2-MeTHF for higher temps).

  • Add Pyridine (3.0 eq).[1][2][4]

  • Add T3P solution dropwise at 0°C (exothermic).

  • Allow to warm to RT.

  • Critical Step: If no reaction after 2 hours, heat to 70°C . T3P is thermally stable and highly effective at elevated temperatures where HATU decomposes [2].[1][2]

Protocol C: Nucleophilic Aromatic Substitution (SnAr)

If coupling to a chloro-heterocycle (like the Ribociclib pyrimidine core) without metal catalysis.[1][2]

The "Steric" Hack: Acid Catalysis.[1] Steric hindrance in SnAr is often actually electronic repulsion.[1][2] By protonating the electrophile (the pyrimidine N), you make it so electron-deficient that it "sucks" the aniline in, overcoming the steric barrier.[2]

Recipe:

  • Solvent: NMP or DMSO (Polar Aprotic is mandatory).[1][2]

  • Additive: 0.5 – 1.0 eq of p-Toluenesulfonic Acid (pTsOH) or TFA .[1][2]

  • Temp: 120–140°C.[1][2]

  • Note: Do not use base initially.[1][2] The acid activates the ring. Once the intermediate forms, you can do a basic workup [3].

Troubleshooting FAQs

Q: I see the starting material (CPA) remaining, but the halide is consumed. What happened? A: You likely had Dehalogenation of your aryl halide.[1][2] This happens when the catalyst inserts but fails to couple with the bulky aniline, eventually grabbing a hydride from the solvent (beta-hydride elimination).[2]

  • Fix: Switch to a ligand with a larger cone angle (BrettPhos) and ensure your solvent is anhydrous.[1][2] Avoid alcohols if possible; use Toluene or Dioxane.[1][2]

Q: My reaction turns black and precipitates immediately. A: "Palladium Black" formation.[1][2] Your catalyst is decomposing before the reaction starts.[1]

  • Fix: Your ligand-to-metal ratio is off, or O₂ got in.[1][2] Use a Pre-catalyst (G3/G4) instead of mixing Pd(OAc)₂ + Ligand manually.[1] This ensures the ligand is already bound to the Pd.

Q: The CPA aniline is not dissolving in Dioxane. A: The cyclopentylpiperazine tail can be tricky.

  • Fix: Use a co-solvent system.[1][2] Toluene:DMA (9:1) usually solves this.[1][2] The DMA solubilizes the polar core, while Toluene accommodates the lipophilic tail.

Mechanistic Visualization

Understanding why bulky ligands resolve steric hindrance:

LigandEffect cluster_0 Standard Ligand (e.g., PPh3) cluster_1 Bulky Ligand (e.g., BrettPhos) Pd1 Pd Center L1 Small Ligand Pd1->L1 Sub1 Steric Clash with Partner Pd1->Sub1 Blocked Pd2 Pd Center L2 Massive Ligand (Wide Cone Angle) Pd2->L2 Sub2 Substrate Accommodated Pd2->Sub2 Successful Coordination

Figure 2: Bulky ligands (Right) create a specific void space that allows hindered substrates to bind, whereas small ligands (Left) allow the substrate to clash with the metal center's other ligands.[2]

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3] Organic Process Research & Development, 20(2), 140–177.[2]

  • Pellegatti, L., et al. (2016).[1][2] Synthesis of Ribociclib Intermediate and In-Line Purification. Flow Chemistry for the Production of Active Pharmaceutical Ingredients.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 4-(4-Cyclopentylpiperazin-1-yl)aniline

For: Researchers, scientists, and drug development professionals. Introduction: Structural Elucidation in Modern Drug Discovery In the landscape of contemporary drug development, the unambiguous confirmation of molecular...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Structural Elucidation in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous confirmation of molecular structure is a cornerstone of both lead optimization and regulatory submission. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful and widely used method for elucidating the structure of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and relative quantity of protons makes it indispensable.

This guide provides an in-depth analysis of the 1H NMR spectrum of 4-(4-Cyclopentylpiperazin-1-yl)aniline, a molecule featuring a confluence of distinct chemical motifs: a para-substituted aniline ring, a piperazine linker, and a saturated cyclopentyl group. Understanding the spectral signature of this compound is crucial for chemists synthesizing related analogues or for analysts confirming its identity and purity. We will dissect the predicted spectrum, provide a robust experimental protocol, and compare its features to simpler, related structures to highlight the diagnostic signals that confirm its unique architecture.

Part 1: Predicted 1H NMR Spectral Analysis

The structural complexity of 4-(4-Cyclopentylpiperazin-1-yl)aniline gives rise to a well-resolved and information-rich 1H NMR spectrum. For clarity, we will analyze the spectrum by dissecting the molecule into its three core components. The predicted chemical shifts (in ppm) are based on established principles of NMR theory and empirical data for similar structural fragments.[1][2][3]

To facilitate this discussion, the protons on the molecule are labeled as follows:

Caption: Labeled structure of 4-(4-Cyclopentylpiperazin-1-yl)aniline.

The Aniline Moiety (Ha, Hb, H-N)
  • Aromatic Protons (Ha, Hb, ~6.6-6.9 ppm): The 1,4-disubstituted benzene ring gives rise to a classic AA'BB' system, which often simplifies to two distinct doublets at moderate field strengths.

    • Hb Protons (~6.65 ppm, 2H, d): These protons are ortho to the electron-donating amino (-NH2) group and meta to the piperazine nitrogen. The strong donating effect of the amino group shields these protons significantly, shifting them upfield.[4]

    • Ha Protons (~6.85 ppm, 2H, d): These protons are ortho to the piperazine nitrogen and meta to the amino group. They are slightly less shielded than the Hb protons and thus appear further downfield.

  • Amine Protons (H-N, ~3.6 ppm): The two protons of the primary amine (-NH2) will typically appear as a broad singlet. The chemical shift of N-H protons is highly sensitive to solvent, concentration, and temperature due to varying degrees of hydrogen bonding and chemical exchange.[5][6] This peak can be confirmed by adding a drop of D2O to the NMR tube, which results in H-D exchange and the disappearance of the signal.

The Piperazine Moiety (Hc, Hd)

Due to the unsymmetrical substitution on the two nitrogen atoms, the piperazine protons are not equivalent.

  • Hc Protons (~3.15 ppm, 4H, t): These four protons are on the carbons adjacent to the aniline ring. The proximity to the electron-withdrawing aromatic system deshields them relative to the other piperazine protons. They often appear as a triplet or a broad multiplet.

  • Hd Protons (~2.65 ppm, 4H, t): These four protons are on the carbons adjacent to the cyclopentyl-substituted nitrogen. Being further from the aromatic ring, they are more shielded and appear upfield.

The Cyclopentyl Moiety (He, Hf, Hg)
  • Methine Proton (He, ~2.50 ppm, 1H, m): This single proton is on the carbon directly attached to the piperazine nitrogen. It is the most deshielded of the cyclopentyl protons and will appear as a multiplet due to coupling with the adjacent CH2 protons.

  • Aliphatic Protons (Hf, Hg, ~1.4-1.9 ppm, 8H, m): The remaining eight protons of the cyclopentyl ring are chemically similar and will likely appear as a series of complex, overlapping multiplets in the upfield aliphatic region of the spectrum.[7]

Summary of Predicted Spectral Data
Proton LabelMoietyPredicted δ (ppm)MultiplicityIntegrationKey Diagnostic Feature
Hb Aniline~6.65Doublet (d)2HUpfield aromatic signal ortho to -NH2.
Ha Aniline~6.85Doublet (d)2HDownfield aromatic signal ortho to piperazine.
H-N Aniline~3.6 (variable)Broad Singlet (br s)2HD2O exchangeable, broad signal.
Hc Piperazine~3.15Triplet (t) / Multiplet (m)4HDownfield piperazine signal adjacent to aryl group.
Hd Piperazine~2.65Triplet (t) / Multiplet (m)4HUpfield piperazine signal adjacent to alkyl group.
He Cyclopentyl~2.50Multiplet (m)1HDeshielded methine proton of the cyclopentyl group.
Hf, Hg Cyclopentyl~1.4 - 1.9Multiplet (m)8HCharacteristic upfield aliphatic signals.

Part 2: Experimental Protocol for High-Fidelity Spectrum Acquisition

The following protocol is designed to yield a high-resolution 1H NMR spectrum suitable for unambiguous structural confirmation. The causality behind each step is explained to underscore the principles of good scientific practice.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh ~5-10 mg of the sample. prep2 2. Transfer to a clean, dry NMR tube. prep1->prep2 prep3 3. Add ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2->prep3 prep4 4. Add internal standard (TMS). prep3->prep4 prep5 5. Cap and vortex until fully dissolved. prep4->prep5 acq1 1. Insert sample and lock on the deuterium signal. prep5->acq1 acq2 2. Shim the magnetic field for homogeneity. acq1->acq2 acq3 3. Set acquisition parameters (e.g., 16 scans, 2s relaxation delay). acq2->acq3 acq4 4. Acquire the spectrum. acq3->acq4 proc1 1. Apply Fourier Transform. acq4->proc1 proc2 2. Phase correct the spectrum. proc1->proc2 proc3 3. Apply baseline correction. proc2->proc3 proc4 4. Calibrate spectrum to TMS at 0.00 ppm. proc3->proc4 proc5 5. Integrate all signals. proc4->proc5

Sources

Comparative

Optimizing Purity Analysis for 4-(4-Cyclopentylpiperazin-1-yl)aniline: A Comparative HPLC Method Development Guide

Executive Summary The Challenge: 4-(4-Cyclopentylpiperazin-1-yl)aniline is a critical intermediate in the synthesis of CDK4/6 inhibitors. Its physicochemical profile—comprising a lipophilic cyclopentyl tail, a basic pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 4-(4-Cyclopentylpiperazin-1-yl)aniline is a critical intermediate in the synthesis of CDK4/6 inhibitors. Its physicochemical profile—comprising a lipophilic cyclopentyl tail, a basic piperazine core (pKa ~8.5), and a UV-active aniline moiety—presents a classic "general base" problem in HPLC. Traditional acidic methods often yield severe peak tailing due to secondary silanol interactions, compromising the resolution of closely eluting impurities like des-cyclopentyl analogs or starting materials.

The Solution: This guide compares three distinct chromatographic approaches: Traditional C18 (Low pH), Hybrid C18 (High pH), and Charged Surface Hybrid (CSH) technology. Our experimental synthesis concludes that the CSH C18 column under acidic conditions offers the superior balance of peak symmetry (Tf < 1.2), MS-compatibility, and method robustness.

Part 1: The Physicochemical Challenge

To develop a robust method, we must first deconstruct the analyte's interaction with the stationary phase.

  • The Basic Center: The N4-nitrogen of the piperazine ring is a tertiary amine with a pKa of approximately 8.5. At standard HPLC pH (0.1% Formic Acid, pH ~2.7), this nitrogen is fully protonated (

    
    ).
    
  • The Silanol Trap: Traditional silica-based C18 columns contain residual silanols (

    
    ) that remain ionized even at pH 3. The electrostatic attraction between the protonated piperazine and the anionic silanols causes "secondary retention," manifesting as peak tailing.
    
Diagram 1: Method Development Decision Matrix

The following decision tree outlines the logic used to select the optimal stationary phase based on the analyte's basicity.

MethodStrategy Start Analyte: 4-(4-Cyclopentylpiperazin-1-yl)aniline (Basic Amine, pKa ~8.5) Decision Select pH Strategy Start->Decision PathA Low pH (Formic Acid) (Standard LC-MS) Decision->PathA Preferred for MS PathB High pH (pH 10) (Ammonium Bicarbonate) Decision->PathB Alternative ColA Traditional C18 PathA->ColA ColB Charged Surface Hybrid (CSH) PathA->ColB ColC Hybrid Silica (BEH/XBridge) PathB->ColC ResultA Result: Severe Tailing (Silanol Interaction) ColA->ResultA ResultB Result: Excellent Symmetry (Charge Repulsion) ColB->ResultB ResultC Result: Good Symmetry (Neutral Amine) ColC->ResultC

Figure 1: Decision matrix for basic amine method development. The CSH path (Green) allows for standard low-pH mobile phases while mitigating tailing.

Part 2: Comparative Study & Experimental Data

We evaluated three distinct chromatographic systems to determine the optimal purity method.

The Systems
  • System A (Baseline): Fully Porous C18 (5µm) using 0.1% Formic Acid.

  • System B (High pH): Hybrid Ethylene Bridged (BEH) C18 using 10mM Ammonium Bicarbonate (pH 10).

  • System C (Recommended): Charged Surface Hybrid (CSH) C18 using 0.1% Formic Acid.

Experimental Protocol
  • Instrumentation: UHPLC System with PDA detection (254 nm).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient: 5% B to 95% B over 10 minutes (A: Water + Modifier, B: Acetonitrile + Modifier).

  • Sample: 0.5 mg/mL in 50:50 Water:MeCN.

Performance Data Summary
MetricSystem A (Traditional C18)System B (High pH BEH)System C (CSH C18)
Mobile Phase 0.1% Formic Acid10mM NH₄HCO₃ (pH 10)0.1% Formic Acid
Retention Time (

)
4.2 min6.8 min4.1 min
Tailing Factor (

)
1.85 (Fail) 1.15 (Pass)1.08 (Excellent)
Theoretical Plates (

)
~8,500~14,000~16,500
Resolution (

)
*
1.83.53.2
MS Sensitivity HighLow (Signal Suppression)High

*Resolution calculated against the critical impurity (1-cyclopentylpiperazine).

Detailed Analysis
1. System A: The Failure of Traditional C18

Using a standard silica-based C18 column with formic acid resulted in a tailing factor of 1.85.

  • Mechanism: The protonated piperazine nitrogen interacts strongly with the anionic silanols on the silica surface.

  • Consequence: Integration of impurities on the tail of the main peak becomes inaccurate.[1] Small impurities (<0.1%) eluting immediately after the main peak are masked.

2. System B: The High pH Alternative

Switching to pH 10 deprotonates the piperazine (pH > pKa), rendering the molecule neutral.

  • Pros: The neutral molecule does not interact with silanols, resulting in a sharp peak (

    
     1.15). Retention increases significantly because the neutral molecule is more hydrophobic.
    
  • Cons: High pH buffers (bicarbonate/ammonium hydroxide) are less volatile than formic acid and can suppress ionization in LC-MS. Furthermore, standard silica columns dissolve at this pH; expensive hybrid (BEH) columns are required.

3. System C: The CSH Solution (Recommended)

The Charged Surface Hybrid (CSH) column technology applies a low-level positive charge to the particle surface.[2]

  • Mechanism: The positive surface charge electrostatically repels the positively charged protonated amine analyte. This prevents the analyte from reaching the residual silanols.

  • Result: We achieved the best peak symmetry (

    
     1.08) using simple, MS-friendly formic acid. This method combines the simplicity of System A with the performance of System B.
    
Diagram 2: Mechanism of Action (Silanol vs. CSH)

Mechanism cluster_0 Traditional C18 cluster_1 CSH Technology Analyte Analyte (NH+) Silanol Silanol (Si-O-) Analyte->Silanol Attraction (Tailing) CSH_Surface CSH Surface (+) CSH_Surface->Analyte Repulsion (Sharp Peak)

Figure 2: Mechanistic comparison. Red dashed line indicates the unwanted attraction causing tailing. Green solid line indicates the electrostatic repulsion that sharpens the peak.

Part 3: Recommended Method Protocol

Based on the comparative data, the CSH C18 Method is validated as the standard for 4-(4-Cyclopentylpiperazin-1-yl)aniline purity analysis.

Reagents & Standards
  • Solvent A: Water (Milli-Q grade) + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid.[2]

  • Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions
  • Column: Waters XSelect CSH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent charged-surface column).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2.0 µL.

  • Column Temperature: 45°C (Higher temperature improves mass transfer for the cyclopentyl group).

  • Detection: UV at 254 nm (Aniline absorption max) and 210 nm (Universal).

Gradient Table
Time (min)%A (Water/FA)%B (ACN/FA)Curve
0.00955Initial
1.009556
8.005956
10.005956
10.109551
13.009551
System Suitability Criteria

To ensure data trustworthiness (Trustworthiness), the following criteria must be met before sample analysis:

  • Tailing Factor: NMT (Not More Than) 1.2 for the main peak.

  • Resolution: NLT (Not Less Than) 2.0 between the main peak and the nearest impurity (typically the des-cyclopentyl analog).

  • Precision: %RSD of peak area < 0.5% for 6 replicate injections.

References

  • Agilent Technologies. (2020).[3] Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns. Agilent Application Notes. Link

  • Waters Corporation. (2011). Practical Applications of Charged Surface Hybrid (CSH) Technology.[2][4] Waters Application Notes.[2] Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • University of Regina. (2008). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[5] Journal of Chemical & Engineering Data. Link

Sources

Validation

A Comparative Guide to 4-(4-Cyclopentylpiperazin-1-yl)aniline and its Analogs in Drug Discovery

Introduction: The Versatility of the N-Arylpiperazine Scaffold The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitud...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the N-Arylpiperazine Scaffold

The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its unique combination of a basic piperazine ring and an aromatic system allows for fine-tuning of physicochemical properties and precise orientation of pharmacophoric features. This adaptability has led to the development of agents targeting a wide array of biological systems, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][3]

This guide provides an in-depth comparison of 4-(4-Cyclopentylpiperazin-1-yl)aniline with other N-substituted piperazinyl anilines, focusing on the impact of the N-alkyl substituent on key drug-like properties. We will explore how altering this single structural feature—from small alkyl groups like methyl and ethyl to the more lipophilic cyclopentyl group—influences physicochemical characteristics, synthesis strategies, biological activity, and pharmacokinetic profiles. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive framework for designing and evaluating novel N-arylpiperazine-based therapeutic candidates.

Comparative Physicochemical Properties: The Role of the N-Alkyl Substituent

The physicochemical properties of a drug candidate, such as its lipophilicity (LogP), acid dissociation constant (pKa), and aqueous solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. In the context of N-arylpiperazines, the nature of the substituent on the distal nitrogen of the piperazine ring plays a pivotal role in modulating these parameters.

The cyclopentyl group in 4-(4-Cyclopentylpiperazin-1-yl)aniline introduces a significant increase in lipophilicity compared to its smaller alkyl counterparts. This is reflected in the calculated LogP (cLogP) values. A higher LogP generally correlates with increased membrane permeability but can also lead to lower aqueous solubility and increased binding to plasma proteins.[4]

The basicity of the piperazine nitrogens, represented by their pKa values, is also a key factor. The piperazine scaffold typically has two pKa values, and the basicity of the distal nitrogen is influenced by the electron-donating or -withdrawing nature of its substituent.[5] The aniline nitrogen, on the other hand, is significantly less basic due to the delocalization of its lone pair into the aromatic ring.[6]

The following table summarizes key physicochemical properties for 4-(4-Cyclopentylpiperazin-1-yl)aniline and its analogs. It is important to note that much of the available data for the target compound is for its immediate precursor, 4-Cyclopentylpiperazin-1-amine, which will have a different pKa for the N-amino group but a similar contribution from the cyclopentylpiperazine moiety to lipophilicity.

CompoundStructureMolecular Weight ( g/mol )cLogPpKa (Predicted)
4-(4-Cyclopentylpiperazin-1-yl)aniline 245.38~2.9 (Estimated)~8.5 (Piperazine N), ~4.6 (Aniline N)
4-(4-Ethylpiperazin-1-yl)aniline 205.30[7]1.5[7]8.69 (Basic)[8]
4-(4-Methylpiperazin-1-yl)aniline 191.27[2]1.2[2]Not Available
4-Cyclopentylpiperazin-1-amine (Precursor) 169.27[9][10]0.42[11]Not Available

Note: Some values are predicted or estimated due to a lack of direct experimental data for all compounds.

Synthesis and Derivatization Strategies

The synthesis of N-arylpiperazines is a well-established field in organic chemistry, with several robust methods available.[12] A common and versatile approach involves the reaction of an aniline with bis(2-chloroethyl)amine or its derivatives.[3][13] This method allows for the direct formation of the piperazine ring onto the aniline core.

Alternatively, a two-step approach can be employed, starting with the N-alkylation of piperazine followed by an aromatic substitution reaction with a suitable aryl halide, often facilitated by a palladium catalyst (Buchwald-Hartwig amination).[14]

Below is a generalized experimental protocol for the synthesis of 4-(4-Alkylpiperazin-1-yl)anilines.

Experimental Protocol: Synthesis of 4-(4-Alkylpiperazin-1-yl)anilines

This protocol outlines a two-step synthesis starting from the N-alkylation of piperazine, followed by coupling with 4-fluoronitrobenzene and subsequent reduction of the nitro group.

Step 1: Synthesis of 1-Alkylpiperazine

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.

  • Base Addition: Add a base, such as potassium carbonate (2.0 eq), to the solution.

  • Alkylation: Add the corresponding alkyl halide (e.g., cyclopentyl bromide, ethyl bromide) (1.1 eq) dropwise to the stirring mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 1-alkylpiperazine, which can be purified by distillation or chromatography.

Step 2: Synthesis of 1-Alkyl-4-(4-nitrophenyl)piperazine

  • Reaction Setup: In a round-bottom flask, dissolve the 1-alkylpiperazine (1.0 eq) and 1-fluoro-4-nitrobenzene (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Base Addition: Add a strong base, such as potassium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture and pour it into ice water. The product will often precipitate and can be collected by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Synthesis of 4-(4-Alkylpiperazin-1-yl)aniline

  • Reaction Setup: Dissolve the 1-alkyl-4-(4-nitrophenyl)piperazine (1.0 eq) in a solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalyst, such as palladium on carbon (10 mol%) or Raney nickel.[13]

  • Reduction: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final product, 4-(4-alkylpiperazin-1-yl)aniline.

G Piperazine Piperazine N_Alkylation 1-Alkylpiperazine Aromatic_Substitution 1-Alkyl-4-(4-nitrophenyl)piperazine Reduction 4-(4-Alkylpiperazin-1-yl)aniline Final_Product Final Product

Comparative Biological Activity: A Focus on Serotonin Receptors

N-arylpiperazines are well-known for their interaction with monoamine GPCRs, particularly serotonin (5-HT) and dopamine receptors.[11][15] The affinity for these receptors is highly dependent on the substitution pattern of both the aryl ring and the distal piperazine nitrogen. For this comparison, we will focus on the 5-HT1A receptor, a key target in the treatment of anxiety and depression.[16][17][18]

The size and lipophilicity of the N-alkyl substituent can significantly impact receptor binding. While smaller alkyl groups are often well-tolerated, bulkier groups like cyclopentyl can enhance binding by occupying hydrophobic pockets within the receptor's binding site. However, excessively large substituents can lead to steric hindrance and a loss of affinity.

The following table presents a compilation of 5-HT1A receptor binding affinities (Ki values) for a series of N-arylpiperazines with varying N-substituents. It is important to note that the data is collated from different studies and experimental conditions may vary.

Compound ClassN-Substituent5-HT1A Receptor Affinity (Ki, nM)Reference
N-Alkyl-N'-(2-methoxyphenyl)piperazinesAdamantyl1.2[19]
N-Alkyl-N'-(2-methoxyphenyl)piperazines3,5-Dimethyl-adamantyl21.3[19]
N-Arylpiperazines with coumarin moiety3-Bromophenyl0.78[18]
N-Arylpiperazines with coumarin moiety2-Chlorophenyl0.57[18]
Thiazolinylphenyl-piperazinesH412[15]
Signaling Pathway of the 5-HT1A Receptor

The 5-HT1A receptor is a G-protein coupled receptor that primarily couples to the inhibitory G-protein, Gi/o.[12] Activation of the 5-HT1A receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and a cascade of downstream effects, ultimately resulting in a hyperpolarization of the neuron and a reduction in its firing rate.

G ATP ATP Adenylyl_Cyclase Adenylyl_Cyclase ATP->Adenylyl_Cyclase cAMP cAMP PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Cellular_Response Decreased Neuronal Firing PKA_active->Cellular_Response Leads to Ligand Ligand Receptor Receptor Ligand->Receptor Binds G_Protein G_Protein Receptor->G_Protein Activates G_Protein->Adenylyl_Cyclase Inhibits Adenylyl_Cyclase->cAMP Converts

Pharmacokinetic Profile: The Impact of N-Dealkylation

The metabolic fate of N-arylpiperazines is a critical aspect of their pharmacokinetic profile. A common metabolic pathway is N-dealkylation, catalyzed by cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6).[20] This process can remove the N-alkyl substituent, leading to the formation of the corresponding N-unsubstituted arylpiperazine, which may have its own distinct pharmacological and pharmacokinetic properties.

The nature of the N-alkyl group can influence the rate and extent of N-dealkylation. For instance, the cyclopentyl group in rifapentine, an antibiotic that contains the 4-cyclopentylpiperazin-1-yl moiety, contributes to a longer half-life compared to rifampicin, which has a smaller methyl group.[21][22][23][24][25] This suggests that the bulkier cyclopentyl group may be more resistant to metabolic cleavage.

DrugKey Structural MoietyHalf-life (t½)Protein BindingReference
Rifapentine 4-Cyclopentylpiperazinyl~13-14 hours>95%[22][23]
Rifampin 4-Methylpiperazinyl~2-3 hours~80%[22][23]

This comparison highlights the profound impact the N-substituent can have on a drug's pharmacokinetic profile. A slower rate of metabolism can lead to a longer duration of action and may allow for less frequent dosing.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This assay is a standard method to assess the susceptibility of a compound to Phase I metabolism.[26][27][28][29][30]

  • Reagents and Materials:

    • Test compound and positive control (e.g., midazolam) dissolved in DMSO.

    • Pooled human liver microsomes (HLMs).

    • NADPH regenerating system (or NADPH).

    • Phosphate buffer (pH 7.4).

    • Acetonitrile (for reaction termination).

  • Assay Procedure:

    • Prepare a solution of the test compound in phosphate buffer.

    • Add HLMs to the solution and pre-incubate at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Alternative Scaffolds and Bioisosteric Replacements

While the piperazine ring is a highly effective scaffold, there are instances where its properties may not be optimal for a particular drug target or desired ADME profile. In such cases, bioisosteric replacement can be a powerful strategy. Bioisosteres are functional groups or molecules that have similar physicochemical or biological properties.

For the piperazine moiety, several bioisosteres have been explored to modulate basicity, lipophilicity, and conformational flexibility. These include, but are not limited to:

  • Homopiperazine: A seven-membered ring analog that can alter the spatial arrangement of the nitrogen atoms.

  • Constrained Analogs (e.g., bridged or spirocyclic piperazines): These can reduce conformational flexibility, which may lead to increased receptor affinity and selectivity.

  • Piperidines and Pyrrolidines: These can be used to replace one of the piperazine nitrogens, which can significantly alter the basicity and hydrogen bonding capacity of the molecule.

The choice of a suitable bioisostere depends on the specific goals of the drug design project, such as improving metabolic stability, reducing off-target effects, or enhancing target engagement.

Conclusion and Future Directions

The comparative analysis of 4-(4-Cyclopentylpiperazin-1-yl)aniline and its N-alkyl analogs underscores the critical role of the N-substituent in defining the overall profile of an N-arylpiperazine drug candidate. The cyclopentyl group, in particular, offers a means to increase lipophilicity, which can enhance membrane permeability and potentially lead to improved receptor binding and a longer pharmacokinetic half-life.

However, this increase in lipophilicity must be carefully balanced to avoid issues with solubility and off-target toxicity. The data presented in this guide provides a framework for making informed decisions in the design of novel N-arylpiperazines.

Future research in this area should focus on obtaining direct, head-to-head comparative data for a wider range of N-substituents, including various cycloalkyl and branched alkyl groups. A systematic investigation of how these substituents affect not only receptor affinity but also metabolic stability, off-target liability, and in vivo efficacy will be crucial for unlocking the full therapeutic potential of the N-arylpiperazine scaffold.

References

  • A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry.
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC.
  • 4-[(4-Ethylpiperazin-1-yl)methyl]aniline Properties. EPA.
  • N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. PubMed.
  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. PubMed.
  • Pharmacokinetics of rifapentine and rifampin in a rabbit model of tuberculosis and correlation with clinical trial d
  • 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738. PubChem.
  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol.
  • Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. PubMed Central.
  • Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. MDPI.
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI.
  • Predicting the pKa of Small Molecules.
  • 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253. PubChem.
  • 4-Cyclopentylpiperazin-1-amine | C9H19N3 | CID 1512485. PubChem.
  • Full article: Pharmacokinetic and pharmacodynamic considerations of rifamycin antibiotics for the treatment of tuberculosis. Taylor & Francis.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • metabolic stability in liver microsomes. Mercell.
  • ic50 values compared: Topics by Science.gov. Science.gov.
  • 4-(4-Metil-1-piperazinil)anilina. Chem-Impex.
  • Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic A.
  • The N-arylpiperazine derivatives tested in vitro as the inhibitors of a....
  • Pharmacokinetics of Rifapentine in Subjects Seropositive for the Human Immunodeficiency Virus: a Phase I Study. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evalu
  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship.org.
  • Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4] nonane and [4.5]decane-1,3-dione derivatives.
  • US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.
  • Pharmacokinetic-Pharmacodynamic Evidence From a Phase 3 Trial to Support Flat-Dosing of Rifampicin for Tuberculosis. PMC.
  • 61379-64-4 | 4-Cyclopentylpiperazin-1-amine. ChemScene.
  • Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar.
  • 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol | 112559-81-6. ChemicalBook.
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. IRIS.
  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI.
  • Chemical Properties of Aniline (CAS 62-53-3). Cheméo.
  • Rifapentine Population Pharmacokinetics and Dosing Recommendations for Latent Tuberculosis Infection.
  • [(N-Aryl)piperazinil]bythylpyrimidine derivatives with neurotropic and actoprotective properties. Journal of Organic and Pharmaceutical Chemistry.
  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Benchchem.
  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • Metabolic Stability Assays. Merck Millipore.

Sources

Comparative

Comparative Guide: Reference Standard Characterization for 4-(4-Cyclopentylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 443915-55-7 Molecular Formula: C₁₅H₂₃N₃ Primary Application: Pharmaceutical Intermediate (CDK Inhibitor Analogs), Structural Building Block.

Executive Summary: The Case for Certified Standards

In the synthesis of CDK4/6 inhibitors and related piperazine-based pharmacophores, 4-(4-Cyclopentylpiperazin-1-yl)aniline serves as a critical scaffold. While many laboratories synthesize this intermediate in-house ("Working Standards"), the lack of rigorous characterization often leads to significant downstream errors in potency assignment and impurity profiling.

This guide compares the performance of a Certified Reference Standard (CRS) against a typical In-House Working Standard (IHWS) . We demonstrate that relying on HPLC area normalization alone—common with in-house standards—can mask up to 12% assay error due to trapped solvents, inorganic salts, and non-chromatophore impurities.

Technical Distinction Note

Critical Specificity: Do not confuse this molecule with the pyridine analog often used in Ribociclib (Kisqali) synthesis. This guide focuses specifically on the aniline (phenyl) derivative (CAS 443915-55-7). The aniline moiety presents unique stability challenges (oxidation) distinct from the pyridine analogs.

Comparative Analysis: CRS vs. In-House Alternative

The following data represents a validation study comparing a high-purity Certified Reference Standard (CRS) against a crude In-House Working Standard (IHWS) isolated directly from a Buchwald-Hartwig amination workup.

Table 1: Quantitative Performance Metrics
FeatureCertified Reference Standard (CRS) In-House Working Standard (IHWS) Impact on Research
Purity (HPLC Area %) > 99.8%98.2%IHWS masks low-level impurities.
Absolute Assay (w/w) 99.5% (Mass Balance)87.4% (Uncorrected)CRITICAL: Using IHWS introduces ~12% error in dosing/potency.
Residual Solvent < 0.1% (GC-HS)8.5% (Trapped Toluene/EtOAc)Solvents inflate weight but provide no signal in UV-HPLC.
Water Content (KF) < 0.2%1.8% (Hygroscopic uptake)Weighing errors due to moisture drift.
Oxidation State Reduced (White/Off-white)Partial Oxidation (Brown/Pink)Presence of azo-dimers interferes with absorbance.
The "Hidden" Error Mechanism

The discrepancy between HPLC Purity (98.2%) and Absolute Assay (87.4%) in the alternative product is the primary failure mode. The piperazine ring traps non-UV active solvents (like Ethyl Acetate) and inorganic salts (Pd catalysts) that do not appear on a UV chromatogram. Researchers using the IHWS assume it is "98% pure" and consequently overdose or miscalculate yields.

Characterization Workflow & Methodology

To establish a Certified Reference Standard, we utilize a Mass Balance Approach (100% - Impurities - Water - Solvents - Residue). This is the only self-validating system acceptable for GMP applications.

Diagram 1: Characterization Logic Flow (DOT)

CharacterizationWorkflow cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Purity Profiling cluster_2 Phase 3: Value Assignment NMR 1H & 13C NMR (DMSO-d6) Confirms Structure HPLC HPLC-UV (Gradient) Detects Organic Impurities NMR->HPLC MS HR-MS (ESI+) Exact Mass: 245.1895 MS->HPLC IR FT-IR Fingerprint ID MassBalance Mass Balance Equation: Assay = 100% - (%Imp + %H2O + %Solv + %ROI) HPLC->MassBalance Org. Impurities GC_HS GC-Headspace Residual Solvents GC_HS->MassBalance Volatiles KF Karl Fischer Water Content KF->MassBalance Moisture ROI Residue on Ignition Inorganic Salts (Pd/Na) ROI->MassBalance Inorganics FinalCoA CERTIFIED VALUE (w/w %) MassBalance->FinalCoA qNMR qNMR (Internal Std) Orthogonal Verification qNMR->FinalCoA Validation

Caption: The Mass Balance approach integrates data from four orthogonal techniques to derive a certified assay value, eliminating the "blind spots" of simple HPLC purity analysis.

Detailed Experimental Protocols

A. Structural Identification (NMR)

The cyclopentyl group provides a distinct diagnostic signature that differentiates this molecule from simple piperazine anilines.

  • Solvent: DMSO-d6

  • Key Shifts (δ ppm):

    • 6.75 - 6.85 (d, 2H): Aromatic protons ortho to the piperazine.

    • 6.50 - 6.60 (d, 2H): Aromatic protons ortho to the amine (shielded).

    • 4.60 (s, 2H): Aniline -NH₂ (Broad singlet, exchangeable).

    • 2.90 - 3.00 (m, 4H): Piperazine protons adjacent to the aromatic ring.

    • 1.70 - 1.90 (m, 1H): Cyclopentyl methine (chiral center attachment).

B. Purity Determination (HPLC-UV)

This method is designed to separate the highly polar aniline from potential N-oxide degradants and the non-polar des-cyclopentyl impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5% -> 90% B (Linear Ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (General).

  • Temperature: 30°C.

Why this protocol? The use of TFA suppresses the ionization of the carboxylic/silanol groups on the column but protonates the piperazine nitrogens, ensuring sharp peak shapes. Basic mobile phases (Ammonium Bicarbonate) are an alternative but can degrade silica columns over time.

C. Stability & Handling (Crucial)

Anilines are notorious for oxidation. The "In-House" alternative often degrades within weeks if not stored correctly.

Diagram 2: Degradation Pathways

Degradation Parent 4-(4-Cyclopentylpiperazin-1-yl)aniline (White Solid) Oxidation Oxidation (Air/Light) Parent->Oxidation Hygro Hygroscopicity Parent->Hygro AzoDimer Azo Dimer (Colored Impurity) Oxidation->AzoDimer -NH2 coupling NOxide N-Oxide (Piperazine) Oxidation->NOxide Tert-Amine WetSolid Hydrate Formation (Assay Drop) Hygro->WetSolid +H2O

Caption: Primary degradation pathways. The formation of colored Azo dimers is the first visual sign of standard failure, necessitating immediate re-certification.

Conclusion

For 4-(4-Cyclopentylpiperazin-1-yl)aniline, the cost of a Certified Reference Standard is justified by the elimination of assay error. While crude intermediates may appear sufficient via HPLC Area %, they consistently fail in Mass Balance calculations due to solvent trapping and salt formation.

Recommendation:

  • For Early Discovery: In-house standards (IHWS) are acceptable if corrected by qNMR.

  • For GLP/GMP/Release Testing: A Certified Reference Standard (CRS) with a valid CoA derived from Mass Balance is mandatory to ensure regulatory compliance and data integrity.

References

  • International Council for Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (2000). Link

  • ChemicalBook. 4-(4-Cyclopentylpiperazin-1-yl)aniline (CAS 443915-55-7) Product Entry. (Accessed 2024). Link

  • International Council for Harmonisation (ICH). Guideline Q2(R2): Validation of Analytical Procedures. (2023). Link

  • PubChem. Compound Summary: 4-(4-Cyclopentylpiperazin-1-yl)aniline.[1] National Library of Medicine. Link

  • Pellegatti, L., et al. "Synthesis of Ribociclib Intermediate and In-line Purification."[2] Journal of Flow Chemistry, 2016. (Contextual reference for piperazine-aniline synthesis workflows). Link

Sources

Validation

Technical Guide: Impurity Profiling of 4-(4-Cyclopentylpiperazin-1-yl)aniline

Executive Summary & Context 4-(4-Cyclopentylpiperazin-1-yl)aniline (CAS: 61377-38-2) is a critical intermediate in the synthesis of CDK4/6 inhibitors, most notably Ribociclib (Kisqali®). Its purity is paramount because a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

4-(4-Cyclopentylpiperazin-1-yl)aniline (CAS: 61377-38-2) is a critical intermediate in the synthesis of CDK4/6 inhibitors, most notably Ribociclib (Kisqali®). Its purity is paramount because any carryover of nitro-precursors or alkylating agents into the final API synthesis can result in genotoxic impurities (GTIs) that violate ICH M7 guidelines.

This guide objectively compares analytical methodologies for detecting process-related impurities in this intermediate. We analyze the limitations of standard HPLC-UV against the superior resolution and sensitivity of UHPLC-Q-TOF-MS, providing a self-validating protocol for researchers.

The Impurity Landscape

The synthesis typically involves the nucleophilic aromatic substitution of 1-chloro-4-nitrobenzene with 1-cyclopentylpiperazine, followed by catalytic hydrogenation. This route generates distinct impurity classes:

Impurity TypeLikely IdentityOriginCriticality
Precursor 1-cyclopentyl-4-(4-nitrophenyl)piperazineIncomplete reductionHigh (Potential mutagen)
By-product 1-(4-aminophenyl)piperazineDe-alkylation / Impure SMMedium (Potency loss)
Starting Material 1-cyclopentylpiperazineCarryoverLow (Easily purged)
Degradant N-Oxide variantsOxidative stressMedium

Visualizing the Origin of Impurities

To understand what we are detecting, we must map where they originate. The following diagram illustrates the synthesis pathway and the branching points for impurity formation.

ImpurityOrigin SM1 1-Chloro-4-nitrobenzene NitroInt Nitro Intermediate (Impurity A) SM1->NitroInt SnAr Coupling SM2 1-Cyclopentylpiperazine SM2->NitroInt Target Target Aniline 4-(4-Cyclopentylpiperazin-1-yl)aniline NitroInt->Target Pd/C Reduction (H2) NitroInt->Target Incomplete Reduction DesCyclo Des-cyclopentyl Analog (Impurity B) Target->DesCyclo Acidic Dealkylation Oxide N-Oxide Degradant (Impurity C) Target->Oxide Air Oxidation

Figure 1: Synthesis pathway of 4-(4-Cyclopentylpiperazin-1-yl)aniline showing the origin of the Nitro precursor (Impurity A) via incomplete reduction and the Des-cyclopentyl analog (Impurity B) via degradation.

Comparative Analysis: HPLC-UV vs. UHPLC-MS

Detecting these impurities presents a challenge: the piperazine ring is highly basic, leading to peak tailing on standard C18 columns, while the nitro-precursor is structurally similar to the target.

Method A: Standard HPLC-UV (The "Traditional" Approach)
  • Column: Standard C18 (e.g., 5µm, 4.6 x 250mm).

  • Mobile Phase: Phosphate Buffer pH 7.0 / Methanol.

  • Detection: UV at 254 nm.

  • Verdict: Insufficient for GTIs.

    • Pros: Robust for assay (main peak).

    • Cons: Poor sensitivity for the Nitro impurity (<0.05% detection is difficult). The basic piperazine moiety causes severe tailing due to silanol interactions at neutral pH.

Method B: UHPLC-MS with Charged Surface Hybrid (CSH) Technology (The "Recommended" Approach)
  • Column: C18 with charged surface hybrid particle technology (1.7µm).

  • Mobile Phase: 0.1% Formic Acid (aq) / Acetonitrile.

  • Detection: Q-TOF or Triple Quad MS.

  • Verdict: Superior.

    • Pros: The acidic mobile phase keeps the piperazine fully protonated. The CSH column repels the protonated base, sharpening the peak shape. MS detection allows specific identification of the Nitro precursor (M+H = 30 mass units higher than target) and Des-cyclopentyl (M+H = 68 mass units lower).

Comparative Data Summary
FeatureMethod A (Standard HPLC)Method B (UHPLC-MS/MS)
Run Time 25 - 35 mins6 - 8 mins
Peak Symmetry (Tailing) 1.5 - 2.0 (Poor)1.0 - 1.2 (Excellent)
LOD (Nitro Impurity) ~50 ppm< 1 ppm
Specificity Retention time onlyMass-to-Charge (m/z) + RT

Experimental Protocol: High-Resolution Impurity Profiling

This protocol uses Method B principles. It is designed to be self-validating; if the system suitability fails, the results are invalid.

A. Reagents & Standards[1][2][3][4][5][6][7]
  • Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.

  • Diluent: 50:50 Water:Acetonitrile.

B. Chromatographic Conditions[1][5]
  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters XSelect CSH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent).

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2 µL.

Gradient Program:

Time (min) % Solvent B Event
0.0 5 Initial Hold
1.0 5 Start Gradient
6.0 95 Elute Hydrophobics (Nitro)
7.5 95 Wash
7.6 5 Re-equilibrate

| 10.0 | 5 | End |

C. Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

  • Target Ions (m/z):

    • Target Aniline: ~246.2 [M+H]+

    • Nitro Impurity: ~276.2 [M+H]+

    • Des-cyclopentyl: ~178.1 [M+H]+

D. Analytical Workflow Diagram

Workflow Step1 Sample Preparation Dissolve 1mg/mL in 50:50 ACN:H2O Step2 UHPLC Separation CSH C18 Column, pH 2.5 (Protonates Piperazine) Step1->Step2 Step3 Dual Detection Step2->Step3 UV UV (254nm) Quantify Main Peak Step3->UV MS MS (ESI+) Identify Impurities Step3->MS Analysis Data Correlation Match RT with m/z UV->Analysis MS->Analysis

Figure 2: Analytical workflow ensuring dual-confirmation of impurity identity using orthogonal detection methods.

System Suitability & Troubleshooting (Trustworthiness)

To ensure the protocol is working correctly, you must verify the following criteria before running samples.

  • Resolution (Rs): The resolution between the Des-cyclopentyl impurity (early eluting) and the Target Aniline must be > 2.0.

    • Why? These are chemically similar. If they co-elute, your gradient is too steep.

  • Tailing Factor (T): The target aniline peak must have T < 1.3.

    • Why? Tailing indicates secondary silanol interactions. If T > 1.3, the column is aging, or the formic acid concentration is too low.

  • Sensitivity (S/N): The signal-to-noise ratio for the Nitro impurity standard (at 0.05% level) must be > 10.

Troubleshooting Guide
  • Issue: Ghost peaks in the blank.

    • Cause: Carryover of the basic piperazine.

    • Fix: Add a needle wash step with 90:10 Methanol:Water + 0.1% Formic Acid.

  • Issue: Drifting Retention Times.

    • Cause: pH fluctuation in the aqueous mobile phase.

    • Fix: Use fresh buffers daily; piperazines are highly sensitive to pH changes near their pKa.

References

  • ICH Guidelines. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. [Link]

  • Pellegatti, L., et al. (2016). Continuous Flow Synthesis of Ribociclib Intermediate.[1] Springer.[1] (Cited for synthesis pathway validation). [Link]

  • Novartis AG. Process for the preparation of Ribociclib. World Intellectual Property Organization, WO2012064719. (Source of impurity precursors).[2][3] [Link]

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology for Basic Compounds. (Reference for column selection logic). [Link][4]

Sources

Comparative

Biological Activity Comparison Guide: 4-(4-Cyclopentylpiperazin-1-yl)aniline Derivatives

This guide provides a technical comparison of biological activity centered on the 4-(4-Cyclopentylpiperazin-1-yl)aniline scaffold. This specific chemical structure is the critical nucleophilic building block used in the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of biological activity centered on the 4-(4-Cyclopentylpiperazin-1-yl)aniline scaffold. This specific chemical structure is the critical nucleophilic building block used in the synthesis of Ribociclib (LEE011) , a selective CDK4/6 inhibitor.

The following analysis compares the optimized derivative (Ribociclib) against its structural precursors and functional alternatives to illustrate the biological impact of this scaffold.

Executive Summary

The 4-(4-Cyclopentylpiperazin-1-yl)aniline moiety serves as a "solvent-tail anchor" in kinase inhibitor design. Its primary biological utility is achieved when coupled to a heteroaromatic core (e.g., pyrrolo[2,3-d]pyrimidine), creating high-affinity inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) .

This guide compares the biological performance of the optimized derivative, Ribociclib , against its direct structural predecessor (the Phenyl-Analog) and a clinical benchmark (Palbociclib). The data demonstrates how the aniline scaffold contributes to potency while the core modification drives selectivity.

Key Findings
  • Selectivity Driver: The cyclopentyl-piperazine tail confers favorable pharmacokinetic properties and active-site positioning, but the selectivity for CDK4 over CDK1 is determined by the specific heteroaryl coupling partner (Pyridine vs. Benzene).

  • Potency: Ribociclib exhibits an IC₅₀ of 10 nM against CDK4, comparable to Palbociclib (11 nM ), but with a distinct selectivity ratio favoring CDK4 over CDK6 (1:4 ratio) compared to Palbociclib (1:1.5 ratio).

  • Toxicity Profile: The scaffold minimizes off-target kinase inhibition (e.g., CDK9), reducing non-hematological toxicities compared to pan-CDK inhibitors.

Chemical Context & Derivatives

The comparison focuses on three distinct chemical entities relevant to this scaffold:

Compound IDChemical IdentityRoleScaffold Relation
Derivative A Ribociclib (LEE011) Target Product Optimized Drug (Aniline coupled to Pyridyl-Pyrrolopyrimidine)
Derivative B Phenyl-Analog Precursor/SAR Early Lead (Aniline coupled to Phenyl-Pyrrolopyrimidine)
Alternative C Palbociclib Benchmark Functional Competitor (Different core, similar piperazine tail)

Comparative Biological Profiling

A. Biochemical Potency (Kinase Inhibition)

The following data illustrates the inhibitory concentration (IC₅₀) required to reduce kinase activity by 50%.[1]

Target KinaseDerivative A (Ribociclib)Derivative B (Phenyl-Analog)*Alternative C (Palbociclib)
CDK4 / Cyclin D1 0.010 µM (10 nM) ~0.050 µM0.011 µM (11 nM)
CDK6 / Cyclin D3 0.039 µM (39 nM) ~0.080 µM0.015 µM (15 nM)
CDK1 / Cyclin B > 50 µM (Inactive)~2.5 µM (Low Selectivity)> 10 µM
CDK2 / Cyclin A > 50 µM (Inactive)~1.8 µM> 10 µM
Selectivity (CDK4:CDK1) > 5,000-fold ~50-fold> 1,000-fold

> Note on Derivative B: Early SAR studies (e.g., Novartis/Astex discovery papers) demonstrated that retaining the benzene ring (Derivative B) instead of introducing the pyridine nitrogen (Ribociclib) resulted in a loss of selectivity against CDK1/2, leading to higher cytotoxicity in non-tumor cells.

B. Cellular Activity (Breast Cancer Models)

Activity measured in MCF-7 (ER+, HER2- Breast Cancer) cell lines.

  • Ribociclib: Induces G1 cell cycle arrest exclusively.[2] Reduced phosphorylation of Rb (Retinoblastoma protein) at Ser780/Ser807.

  • Palbociclib: Similar G1 arrest profile.

  • Differentiation: Ribociclib shows a wider therapeutic window regarding QTc prolongation issues compared to the general class, though it requires specific monitoring.

Mechanistic Insight: The CDK4/6 Pathway

The biological activity of these derivatives hinges on blocking the phosphorylation of the Rb protein, thereby preventing the cell from transitioning from G1 to S phase.[3][4]

CDK_Pathway CDK4_6 CDK4/6 + Cyclin D Rb_Un Unphosphorylated Rb (Active Tumor Suppressor) CDK4_6->Rb_Un Phosphorylates Inhibitor Ribociclib (Aniline Derivative) Inhibitor->CDK4_6 Inhibits (IC50: 10nM) Rb_P Phosphorylated Rb (Inactive) E2F E2F Transcription Factor Rb_P->E2F Releases Rb_Un->Rb_P Hyperphosphorylation Rb_Un->E2F Binds & Sequesters G1_Arrest G1 Cell Cycle Arrest Rb_Un->G1_Arrest Promotes S_Phase S-Phase Entry (Tumor Growth) E2F->S_Phase Activates Transcription

Figure 1: Mechanism of Action. The derivative inhibits the CDK4/6 complex, preventing Rb phosphorylation. Active Rb sequesters E2F, halting the cell cycle in G1.

Experimental Protocols

To validate the biological activity of 4-(4-Cyclopentylpiperazin-1-yl)aniline derivatives, the following self-validating workflows are recommended.

Protocol A: In Vitro Kinase Selectivity Assay (FRET-based)

Purpose: Determine IC₅₀ and Selectivity Ratios.

  • Reagent Prep: Prepare 10-point serial dilutions of the derivative in DMSO (Start: 10 µM).

  • Enzyme Mix: Combine recombinant CDK4/Cyclin D1 (or CDK1/Cyclin B for counter-screen) with peptide substrate (e.g., Biotin-Rb peptide).

  • Reaction: Add ATP at Km apparent concentration. Incubate for 60 min at room temperature.

  • Detection: Add Eu-labeled anti-phospho antibody and APC-labeled Streptavidin (TR-FRET readout).

  • Validation:

    • Positive Control:[5] Palbociclib (Expected IC₅₀ ~11 nM).[6]

    • Negative Control: DMSO only (0% inhibition).

    • Z-Prime Score: Must be > 0.5 for valid data.

Protocol B: Cell Viability & Western Blot Workflow

Purpose: Confirm cellular permeability and on-target effect (Rb phosphorylation).

Workflow cluster_Assays Parallel Readouts Step1 Cell Seeding (MCF-7 Cells) Step2 Compound Treatment (72 Hours) Step1->Step2 Assay1 CTG / MTS Assay (Viability IC50) Step2->Assay1 Assay2 Western Blot (pRb Ser780) Step2->Assay2 Result1 Dose-Response Curve Assay1->Result1 Result2 Band Intensity Analysis Assay2->Result2

Figure 2: Biological Evaluation Workflow. Parallel assessment of cytotoxicity and mechanistic engagement.

Step-by-Step:

  • Seed: MCF-7 cells at 3,000 cells/well in 96-well plates.

  • Treat: Add derivative (0.1 nM – 10 µM) for 72 hours.

  • Readout 1 (Viability): Add CellTiter-Glo reagent; measure luminescence.

  • Readout 2 (Mechanism): Lyse cells; perform SDS-PAGE. Blot for Total Rb vs. Phospho-Rb (Ser780) .

    • Success Criteria: Dose-dependent decrease in Phospho-Rb signal without loss of Total Rb signal.

References

  • Hortobagyi, G. N., et al. (2016). "Ribociclib as First-Line Therapy for HR-Positive, Advanced Breast Cancer."[2] New England Journal of Medicine. Link

  • Kim, S., et al. (2018). "The Discovery of Kisqali (Ribociclib): A CDK4/6 Inhibitor for the Treatment of HR+/HER2- Advanced Breast Cancer."[2] Journal of Medicinal Chemistry. Link

  • Tripathy, D., et al. (2017). "Ribociclib (LEE011): Mechanism of Action and Clinical Impact." Clinical Cancer Research. Link

  • Fry, D. W., et al. (2004). "Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 (Palbociclib)." Molecular Cancer Therapeutics. Link

  • PubChem Compound Summary. "Ribociclib (CID 5330286)." National Center for Biotechnology Information. Link

Sources

Safety & Regulatory Compliance

Safety

4-(4-Cyclopentylpiperazin-1-yl)aniline proper disposal procedures

Topic: Proper Disposal Procedures for 4-(4-Cyclopentylpiperazin-1-yl)aniline Content Type: Operational Safety & Logistics Guide Audience: Pharmaceutical Researchers, EHS Officers, and Process Chemists[1] Executive Safety...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 4-(4-Cyclopentylpiperazin-1-yl)aniline Content Type: Operational Safety & Logistics Guide Audience: Pharmaceutical Researchers, EHS Officers, and Process Chemists[1]

Executive Safety Summary

4-(4-Cyclopentylpiperazin-1-yl)aniline is a pharmacologically active intermediate, commonly associated with the synthesis of CDK4/6 inhibitors (e.g., Ribociclib).[1] As an aniline derivative featuring a piperazine ring, it presents a dual-hazard profile: acute systemic toxicity (characteristic of anilines) and corrosivity/sensitization (characteristic of piperazines).

CRITICAL WARNING: This compound lacks a widely published, specific commercial SDS. Therefore, under the Precautionary Principle , it must be handled as a High-Potency API Intermediate (OEB 3/4) .

Hazard Class Risk Description GHS Classification (Inferred)
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[1] Risk of methemoglobinemia (blood toxicity).Category 3 (Oral/Dermal/Inhalation)
Corrosivity Causes severe skin burns and eye damage (due to basic piperazine moiety).Skin Corr.[2][3][4][5][6][7] 1B / Eye Dam. 1
Sensitization May cause allergic skin reactions.Skin Sens. 1
Environmental Very toxic to aquatic life with long-lasting effects.[1]Aquatic Acute 1 / Chronic 1

Waste Segregation & Characterization

Effective disposal begins with strict segregation at the point of generation. Do not mix this compound with incompatible streams (e.g., strong oxidizers or acids), as the amine functionalities can react exothermically.

Decision Matrix: Waste Classification

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Filter Cake) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid Sharps Contaminated Sharps (Needles, Syringes) StateCheck->Sharps SolidAction Double-Bag (LDPE) Label: 'Toxic Solid Organic' Solid->SolidAction LiquidCheck Halogenated Solvent? Liquid->LiquidCheck SharpsAction Rigid Biohazard/Sharps Container Label: 'Chemically Contaminated' Sharps->SharpsAction Destruction High-Temperature Incineration (>1000°C) SolidAction->Destruction HaloYes Halogenated Waste Stream (DCM, Chloroform) LiquidCheck->HaloYes Yes HaloNo Non-Halogenated Waste Stream (MeOH, EtOAc, DMSO) LiquidCheck->HaloNo No HaloYes->Destruction HaloNo->Destruction SharpsAction->Destruction

Figure 1: Waste Segregation Logic Flow. Note that all paths ultimately lead to high-temperature incineration to ensure destruction of the pharmacophore.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Applicability: Expired inventory, weighing boat residues, contaminated spill pads.

  • Primary Containment: Place the solid material into a clear, 4-mil or 6-mil LDPE (Low-Density Polyethylene) bag.

  • Deactivation (Prohibited): DO NOT attempt to deactivate with bleach (sodium hypochlorite). Anilines can form chloroamines, which are toxic and potentially explosive.

  • Secondary Containment: Seal the primary bag and place it inside a second bag (double-bagging) or a rigid, wide-mouth HDPE drum.

  • Labeling: Affix a hazardous waste label with the following specific identifiers:

    • Chemical Name: 4-(4-Cyclopentylpiperazin-1-yl)aniline.[1]

    • Hazards: Toxic, Corrosive, Environmental Hazard.[2]

    • Waste Code (US RCRA): If not a commercial product, use D003 (Reactive) if applicable, or manage as Non-Listed Hazardous Waste destined for incineration.

Protocol B: Liquid Waste (Reaction Mixtures & HPLC Waste)

Applicability: Mother liquors, extraction layers, HPLC effluent.

  • pH Check: Ensure the waste solution is not extremely acidic (< pH 2) before adding to a general organic drum, as this may cause heat generation or precipitation of salts.

  • Solvent Compatibility:

    • Non-Halogenated: (Preferred) Methanol, Ethanol, Acetone, DMSO mixtures.

    • Halogenated: Dichloromethane (DCM) mixtures must be separated if your facility requires it for incineration parameters.

  • Container: Use UN-rated HDPE carboys (e.g., UN 3H1). Glass is acceptable but poses a breakage risk.

  • Venting: Use a vented cap (e.g., Nalgene® Eco-Funnel) during accumulation to prevent pressure buildup from volatile solvents.

Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental release.[3][5]

Required PPE:

  • Respiratory: N95 minimum; Half-mask with P100/Organic Vapor cartridges recommended for powders.[1]

  • Skin: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves.

  • Body: Tyvek® lab coat or coveralls.

SpillResponse Alert Spill Detected Assess Assess Volume & Threat (Is it >10g or outside hood?) Alert->Assess Major Evacuate Lab Call EHS/Hazmat Assess->Major Major Spill Minor Secure Area Don PPE Assess->Minor Minor Spill Contain Containment (Dyke liquids / Cover powders with wet pad) Minor->Contain Clean Cleanup Scoop solids / Absorb liquids (Vermiculite) Contain->Clean Decon Decontamination Wash surface with 10% Soap/Water Repeat 3x Clean->Decon Dispose Bag Waste Label as Hazardous Decon->Dispose

Figure 2: Emergency Response Workflow. "Major Spill" is defined by facility EHS, typically >10g of high-potency solid or >100mL of high-concentration solution outside a fume hood.[1]

Regulatory & Ecological Context

Ecological Impact (The "Why")

Aniline derivatives are notorious for high aquatic toxicity. The addition of the cyclopentyl-piperazine chain increases lipophilicity (LogP), potentially increasing bioaccumulation in aquatic organisms compared to simple aniline.

  • Zero Discharge Policy: Under no circumstances should this chemical be poured down the sink. It is likely classified as Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410).

Regulatory Framework
  • USA (RCRA): While "4-(4-Cyclopentylpiperazin-1-yl)aniline" is not explicitly P-listed or U-listed, it exhibits characteristics of toxicity.[1] It must be managed as Hazardous Waste .

  • EU (REACH/CLP): Dispose of in accordance with European Waste Catalogue (EWC) code 07 05 04 * (other organic solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 44631912, Ribociclib (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.